Repotrectinib

Catalog No.
S541804
CAS No.
1802220-02-5
M.F
C18H18FN5O2
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Repotrectinib

CAS Number

1802220-02-5

Product Name

Repotrectinib

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one

Molecular Formula

C18H18FN5O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TPX-0005; TPX 0005; TPX0005; Ropotrectinib;

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C

The exact mass of the compound Repotrectinib is 355.1445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Repotrectinib mechanism of action ROS1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Validation of Mechanism

Key experiments provide the foundational evidence for repotrectinib's proposed mechanism of action.

  • In Vitro Cell Proliferation Assays: this compound's potency was measured using Cell Titer Glo assays. In patient-derived cell (PDC) lines, this compound demonstrated a lower IC50 (half-maximal inhibitory concentration) in treatment-naive ROS1+ models (YU1078) compared to crizotinib, ceritinib, and entrectinib. Crucially, it showed potent activity in the ROS1 G2032R-mutant model (YU1079), where other TKIs failed [1].
  • Immunoblotting (Western Blot) Analysis: To confirm on-target engagement, researchers treated ROS1+ PDCs with this compound and analyzed cell lysates. Immunoblotting showed that this compound dose-dependently reduced phosphorylation of ROS1 and its key downstream effectors, including ERK and AKT, indicating successful blockade of the MAPK and PI3K signaling pathways [1].
  • In Vivo Xenograft Models: The anti-tumor activity was validated in mouse models implanted with ROS1+ patient-derived tumors. This compound induced significant tumor regression in both treatment-naive and G2032R-mutant models. Furthermore, in a mouse brain-metastasis model created by intracranially implanting YU1078-luc cells, this compound treatment led to reduced bioluminescent signal and improved survival, demonstrating its efficient BBB penetration and intracranial efficacy [1].

Below is a simplified workflow of the key preclinical experiments that validate this compound's mechanism of action.

G Start Start: Establish Preclinical Models InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo P1 Patient-Derived Cell Lines (e.g., YU1078, YU1079) InVitro->P1 P4 Subcutaneous Xenograft Model InVivo->P4 P5 Intracranial Xenograft Model InVivo->P5 P2 Cell Viability Assay (Cell Titer Glo) P1->P2 P3 Immunoblotting (p-ROS1, p-ERK, p-AKT) P1->P3 Result1 Result: Low IC50 values against WT and G2032R P2->Result1 Result2 Result: Inhibition of ROS1 downstream signaling P3->Result2 Result3 Result: Tumor regression in peripheral models P4->Result3 Result4 Result: Tumor shrinkage and survival benefit in CNS P5->Result4

Clinical Trial Evidence (TRIDENT-1)

The phase 1/2 TRIDENT-1 trial translated these preclinical findings into clinical practice, confirming this compound's efficacy in humans [2] [3]. The recommended Phase 2 dose is 160 mg once daily for 14 days, then 160 mg twice daily [2] [4].

The table below summarizes key efficacy data from the TRIDENT-1 trial.

Patient Cohort Confirmed Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS)
ROS1+ TKI-Naive (n=71) 79% (95% CI, 68-88) [2] [3] 34.1 months (95% CI, 25.6-NE) [2] [3] 35.7 months (95% CI, 27.4-NE) [2] [3]
1 Prior ROS1 TKI, Chemo-Naive (n=56) 38% (95% CI, 25-52) [2] [3] 14.8 months (95% CI, 7.6-NE) [2] [3] 9.0 months (95% CI, 6.8-19.6) [2] [3]
With ROS1 G2032R Mutation (n=17, across cohorts) 59% (95% CI, 33-82) [2] [5] [3] Data not specified Data not specified

This compound also demonstrated strong activity against brain metastases. In TKI-naive patients with measurable brain metastases, the intracranial ORR was 89%, and it was 38% in those previously treated with a ROS1 TKI [6] [5].

Resistance and Adverse Events

Despite its potency, tumors can develop resistance to this compound. Understanding these mechanisms is crucial for guiding subsequent therapies. Case reports have identified potential on-target resistance mutations, such as L2086F and S1986Y/F [7].

The most common treatment-related adverse events are dizziness (58%), dysgeusia (50%), and paresthesia (30%). These are mostly low-grade, manageable, and led to treatment discontinuation in only 3% of patients [2] [3].

References

Macrocyclic Structure and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The core innovation of repotrectinib is its low molecular weight, macrocyclic structure [1] [2]. This compact, three-dimensional design allows it to bind more effectively within the ATP-binding pocket of the target kinases, avoiding the steric hindrance caused by mutations in the solvent-front region [3] [4]. These mutations (such as ROS1G2032R, ALKG1202R, or TRKAG595R) are a major mechanism of acquired resistance to drugs like crizotinib, lorlatinib, entrectinib, and larotrectinib [1] [4]. This compound's macrocyclization strategy enables it to potently inhibit both the wild-type kinases and these resistant mutants [2].

The following diagram illustrates the primary signaling pathways targeted by this compound and the key mutations it overcomes.

G This compound This compound ALK ALK/ROS1/TRK Fusion Proteins This compound->ALK Potently Inhibits Mutations Resistant Mutations (Solvent-Front) This compound->Mutations Overcomes Downstream Downstream Signaling Pathways ALK->Downstream Activates CellularEffects Cellular Effects Downstream->CellularEffects Leads to

This compound inhibits oncogenic kinases and overcomes resistance mutations to block tumor-promoting signaling.

Quantitative Potency Data

This compound demonstrates potent inhibition at the nanomolar level across its primary targets, including key resistance mutants. The table below summarizes its half-maximal inhibitory concentration (IC50) values from cell-free assays [5].

Kinase Target IC₅₀ (nM) Notes
WT ALK 1.01 Wild-type kinase
ALKL1196M 1.08 Gatekeeper mutation
ALKG1202R 1.26 Solvent-front mutation
ROS1 Not specified in table Also potently inhibited [1]
TRK Receptors Not specified in table Pan-TRK inhibitor (TRKA, TRKB, TRKC) [1]

In cellular models, this compound also acts as a potent SRC inhibitor (IC50 = 5.3 nM), which may help suppress cancer cell metastasis [5].

Experimental Evidence and Protocols

Preclinical studies validate this compound's efficacy across various cancer models, particularly where solvent-front mutations drive resistance.

  • In Vitro Antiproliferative Assays: Treatment of ALK-addicted neuroblastoma cell lines (CLB-BAR, CLB-GE, Kelly) with this compound reduced proliferation with IC50 values in the nanomolar range (approximately 124-311 nM). Viability was assessed using assays like Alamar Blue after 96 hours of drug treatment [3] [6].
  • Analysis of Apoptosis: In ALK-addicted cells, this compound treatment induced apoptosis, evidenced by increased cleaved PARP and positive staining for Annexin V/PI detected by western blot and flow cytometry, respectively [3].
  • In Vivo Xenograft Models: In patient-derived xenograft (PDX) models of neuroblastoma, this compound monotherapy showed notable anti-tumor activity and significantly prolonged event-free survival compared to vehicle or other ALK inhibitors [6].

Broader Signaling Pathway Inhibition

Beyond its primary targets, this compound inhibits critical oncogenic signaling pathways. In neuroblastoma cell lines, treatment with this compound reduced phosphorylation of not only ALK but also key downstream effectors including ERK, AKT, STAT3, and p70 S6K [3] [6]. It also directly inhibits SRC and FAK kinases, which are implicated in tumor cell invasion and metastasis [6] [5]. This multi-kinase profile may provide a broader therapeutic advantage in heterogeneous tumors.

Current Clinical Status

Based on its promising preclinical profile, this compound has advanced into clinical development. A first-in-human Phase 1/2 clinical trial (NCT03093116, TRIDENT-1) is ongoing to evaluate its safety and efficacy in patients with advanced solid tumors harboring ALK, ROS1, or NTRK1-3 rearrangements [3] [7]. The drug has shown clinical proof of concept, achieving confirmed responses in patients with ROS1 or NTRK3 fusion-positive cancers who had relapsed on earlier-generation TKIs due to solvent-front mutations [4].

References

Mechanism of Action & Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK (TRKA, TRKB, TRKC), and ALK kinases. Its core mechanism involves a "switch-control" design that locks the target kinases into an inactive conformation, which is particularly effective against resistance mutations [1].

The table below summarizes its in vitro activity based on available information:

Kinase Target Reported In Vitro Activity Key Findings & Mutations Targeted

| ROS1 | Potent inhibitory activity [2] [3] [4] | • Effective against wild-type and multiple resistance mutations. • Key resistance mutations inhibited: G2032R, D2033N, L2026M [2] [3]. | | NTRK (TRKA/B/C) | Potent inhibitory activity [4] [1] | • Developed to overcome resistance in NTRK fusion-positive tumors. | | ALK | Potent inhibitory activity [1] | • Active against resistant forms of ALK. |

Experimental Insights & Resistance Modeling

The activity of this compound against specific resistance mutations has been demonstrated in cellular models. The following workflow outlines a general experimental approach for validating its efficacy in vitro, based on methodologies described in the literature.

G Start Start: Establish Cell Models A Engineer/Select Cell Lines Expressing: - Wild-type ROS1 fusions - Mutant ROS1 (e.g., G2032R, D2033N) Start->A B Treat with this compound (Dose-Response) A->B C Assay Endpoints: - Cell Viability (IC50) - Phospho-ROS1/TRK levels - Apoptosis markers B->C D Analyze Data to Confirm: - Potency vs. Wild-type - Superior activity vs. 1st-gen TKIs - Efficacy against mutations C->D End Validation for Clinical Correlation D->End

Experimental workflow for validating this compound efficacy in cellular models.

  • Cellular Models: Preclinical studies used cultured cells engineered to express various ROS1 fusions (such as SDC4-ROS1 and CD74-ROS1) as well as these fusions harboring point mutations like G2032R, D2033N, and L2026M [3].
  • Key Findings: In these models, this compound demonstrated potent antitumor activity and was able to inhibit downstream signaling pathways, confirming its ability to overcome on-target resistance in a cellular context [2] [3].

Finding Deeper Technical Data

The information above confirms the drug's profile but lacks the granular, quantitative data from primary biochemical assays. To obtain these details, I suggest the following avenues:

  • Specialized Scientific Databases: Search PubMed or Google Scholar for the foundational preclinical study: "this compound (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent- front mutations" [2]. This paper is likely to contain the exact IC50 values and detailed assay conditions.
  • Patent and Regulatory Filings: Examine the drug's patent documents (available on platforms like Google Patents or the USPTO website) and the FDA's multi-discipline review for the original application. These documents often contain comprehensive in vitro data sections [5].
  • Conference Proceedings: Look for early presentations of this compound data at major cancer research conferences (such as AACR). The abstracts and posters frequently include key in vitro results.

References

repotrectinib blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Brain Penetration

Clinical trials and case reports provide strong evidence for repotrectinib's activity in the CNS, showing significant systemic and intracranial efficacy.

Population Intracranial Objective Response Rate (IC-ORR) Intracranial Duration of Response (IC-DOR)
TKI-naïve ROS1+ NSCLC (with measurable brain metastases) 89% (95% CI, 52%-100%) [1] Median of 43.2 months (95% CI, 11.1-NE) [1]
TKI-pretreated ROS1+ NSCLC (with measurable brain metastases) 38% (95% CI, 14%-68%) [1] Not Estimable (95% CI, 3.0-NE) [1]

A compelling case study further demonstrates this compound's ability to cross the BBB. A patient with ROS1-positive NSCLC and the G2032R resistance mutation who developed meningeal carcinomatosis experienced a significant neurological improvement and a 75-day CNS progression-free survival on this compound [2]. Critically, drug concentration measurements confirmed this compound's presence in the cerebrospinal fluid (CSF) with a CSF-to-plasma ratio of approximately 1% [2], providing direct quantitative evidence of its BBB penetration.

Preclinical & Mechanistic Insights

Preclinical studies elucidate the foundational properties that enable this compound's brain activity.

  • Potent CNS Activity in Models: In a patient-derived xenograft (PDX) model of ROS1-positive NSCLC, this compound induced profound anti-tumor activity in the CNS with efficient BBB-penetrating properties [3].
  • Structural Design to Overcome Resistance: this compound was engineered with a compact, three-dimensional macrocyclic structure to avoid steric clashes with bulky resistance mutations in the kinase "solvent-front" region, such as ROS1 G2032R [3]. This same small size is a key factor in its ability to cross the BBB more effectively than larger molecules [4].
  • Activity Against Resistant Mutations: The drug demonstrates potent activity not only against treatment-naïve ROS1 tumors but also against those with the recalcitrant ROS1 G2032R solvent-front mutation (SFM), which often arises after prior TKI therapy and is associated with a high risk of CNS progression [3].

The following diagram illustrates the key properties and evidence supporting this compound's blood-brain barrier penetration:

G A Compact 3D Macrocyclic Structure E Avoids steric clashes with resistance mutations A->E B Preclinical In Vivo Models F Efficient BBB Penetration Profound CNS Tumor Regression B->F C Clinical Trial Data (TRIDENT-1) G High IC-ORR in Patients with Brain Metastases C->G D Patient Case Study & Direct Measurement H CSF/Plasma Ratio ~1% Clinical Symptom Improvement D->H

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key preclinical experiments.

In Vivo Mouse Brain-Metastasis Model [3]:

  • Model Generation: An intracranial tumor model was generated by stereotactically implanting the ROS1-rearranged (CD74-ROS1) patient-derived cell line YU1078 into the brains of female BALB/c nude mice.
  • Cell Implantation: 5 × 10^5 cancer cells, diluted in 5 µL of PBS, were implanted into the right frontal lobe.
  • Drug Efficacy Assessment: The anti-tumor activity of this compound was evaluated in this model, demonstrating its ability to control tumor growth within the brain environment.

Case Study CSF/Plasma Measurement [2]:

  • Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected from a patient receiving this compound (160 mg twice daily) at the time of CNS disease progression.
  • Timing: A plasma sample (trough level) was taken prior to the morning oral dose. A second plasma sample and a CSF sample were collected 2 hours after the dose.
  • Quantification: Drug concentrations in the collected samples were measured analytically. The CSF-to-plasma ratio was calculated by dividing the CSF concentration by the plasma concentration from the 2-hour post-dose samples.

Importance in the Treatment Landscape

The high incidence of brain metastases in oncogene-driven NSCLC like ROS1-positive disease makes BBB penetration a critical therapeutic goal [5] [2]. The brain often acts as a pharmacologic sanctuary, leading to disease relapse even when systemic disease is controlled [3]. This compound's confirmed ability to reach therapeutic concentrations in the CNS addresses this major unmet need, allowing it to act on established brain metastases and potentially prevent new ones from forming.

References

repotrectinib ROS1 G2032R mutation targeting

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data from TRIDENT-1 Trial

Patient Cohort Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Intracranial ORR (in patients with measurable CNS metastases)
ROS1 TKI-Naïve 79% (56/71 patients) [1] 34.1 months [1] 35.7 months [1] 89% [1]
Prior 1 ROS1 TKI (No Chemo) 38% (21/56 patients) [1] 14.8 months [1] 9.0 months [1] Data not specified in sources
With confirmed ROS1 G2032R mutation 59% (10/17 patients) [1] Data not specified in sources Data not specified in sources Data not specified in sources

Mechanism of Action & Preclinical Evidence

Repotrectinib is designed to bind the ROS1 kinase ATP-binding pocket with high affinity and a low steric profile. This is crucial for overcoming the G2032R mutation, a substitution at the solvent-front region that creates a bulkier amino acid side chain, sterically interfering with the binding of earlier-generation TKIs like crizotinib and entrectinib [2] [3].

The diagram below illustrates how this compound's compact structure enables it to target ROS1, circumventing the steric hindrance posed by the G2032R mutation.

G cluster_wildtype Wild-Type ROS1 cluster_mutant ROS1 with G2032R Mutation WT_Drug This compound WT_Binding Unobstructed Binding WT_Drug->WT_Binding Binds WT_ROS1 ROS1 Kinase Domain WT_Binding->WT_ROS1 Mut_Drug This compound Mut_Binding Compact Design Overcomes Steric Hindrance Mut_Drug->Mut_Binding Binds Mut_ROS1 ROS1 Kinase Domain Mut_SFM G2032R Solvent-Front Mutation (Bulky) Mut_ROS1->Mut_SFM Mut_Binding->Mut_ROS1

This compound binding to wild-type and G2032R-mutant ROS1 kinase.

Preclinical studies using patient-derived cell (PDC) lines demonstrated this compound's potent activity. In one study, the half-maximal inhibitory concentration (IC₅₀) of this compound in a CD74-ROS1 G2032R PDC (YU1079) was 2.5 nM, significantly more potent than crizotinib, ceritinib, and lorlatinib, which had IC₅₀ values exceeding 1000 nM [2]. In vivo, this compound induced significant tumor regression in a patient-derived xenograft (PDX) model (YHIM1047) harboring the CD74-ROS1 G2032R mutation following entrectinib resistance [2].


Experimental Protocols for Key Assays

For researchers, here are the methodologies from key studies that established this compound's efficacy.

Cell Proliferation Assay (In Vitro Activity) [2]
  • Cell Lines: Patient-derived cell lines, e.g., YU1078 (CD74-ROS1, treatment-naïve) and YU1079 (CD74-ROS1 G2032R, crizotinib-resistant).
  • Procedure: Seed 2,500–3,000 cells/well in 96-well plates. After 24 hours, treat with serially diluted TKIs (e.g., this compound, crizotinib, lorlatinib).
  • Incubation & Measurement: Incubate for 72 hours. Measure cell viability using CellTiter-Glo luminescent cell viability assay.
  • Analysis: Generate dose-response curves and calculate IC₅₀ values using software like GraphPad Prism.
In Vivo Efficacy Study (Patient-Derived Xenograft Model) [2]
  • Model Generation: Implant 5 million ROS1-driven PDC or PDX cells subcutaneously into flanks of immunodeficient mice.
  • Randomization & Dosing: Randomize mice when tumors reach 150–200 mm³. Administer this compound orally at 15 mg/kg twice daily. Compare against control and other TKI groups.
  • Tumor Measurement: Measure tumor volumes 2-3 times weekly using electronic calipers. Calculate volume as (length × width²) × 0.5.
  • Endpoint Analysis: Calculate percentage change in tumor volume and Tumor Growth Inhibition (TGI). Euthanize mice at study endpoint for tissue collection.
Brain Metastasis Model (Intracranial Activity) [2]
  • Cell Implantation: Anesthetize and immobilize mice in a stereotactic apparatus. Drill a burr hole in the skull's right frontal lobe and implant a guide screw.
  • Intracranial Injection: Inject 500,000 luciferase-tagged cancer cells (e.g., YU1078-luc) in 5 µL PBS stereotactically into the brain parenchyma.
  • Treatment & Monitoring: After confirming tumor engraftment (via bioluminescent imaging), treat mice with this compound. Monitor intracranial tumor growth and survival over time.

Pharmacokinetics and Blood-Brain Barrier Penetration

A key feature of this compound is its ability to penetrate the central nervous system, a common site of progression in ROS1+ NSCLC.

  • Transporters: this compound is a substrate for the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) at the blood-brain barrier [4]. Despite this, it achieves pharmacologically active concentrations in the brain.
  • Clinical Evidence: In a patient with meningeal carcinomatosis from ROS1 G2032R-positive NSCLC, this compound concentration in the cerebrospinal fluid (CSF) was 14.9 ng/mL, yielding a CSF-to-plasma ratio of approximately 1% [5]. This concentration was sufficient to produce a significant, though transient, clinical response in this challenging setting [5].

The experimental workflow for determining brain penetration in preclinical models involves:

  • Dosing: Administer a single oral dose of this compound to genetically modified mouse models (e.g., Abcb1a/1b⁻/⁻, Abcg2⁻/⁻, and combined knockout strains) and wild-type controls [4].
  • Sample Collection: At set time points, collect blood via cardiac puncture and perfuse the brain. Harvest brain tissue and plasma [4].
  • Bioanalysis: Determine this compound concentrations in brain homogenate and plasma using validated LC-MS/MS methods. Calculate brain-to-plasma ratios [4].

References

repotrectinib TRIDENT-1 trial design

Author: Smolecule Technical Support Team. Date: February 2026

TRIDENT-1 Trial Design Overview

TRIDENT-1 was a global, multicenter, single-arm, open-label, phase 1/2 clinical trial designed to evaluate the safety, tolerability, and efficacy of repotrectinib [1] [2] [3].

  • Phase 1 (Dose Escalation): Determined the recommended phase 2 dose (RP2D) as 160 mg once daily for the first 14 days, followed by 160 mg twice daily thereafter [1] [2].
  • Phase 2 (Dose Expansion): Enrolled patients into specific expansion cohorts based on tumor type and prior treatment history to assess antitumor activity [1] [3]. The primary endpoint for phase 2 was confirmed objective response rate (ORR) as assessed by Blinded Independent Central Review (BICR) [1].

The trial enrolled adults with locally advanced or metastatic solid tumors, including ROS1-positive NSCLC. Key inclusion criteria were an ECOG performance status of ≤1 and measurable disease per RECIST v1.1 [1]. A key exclusion criterion was symptomatic brain metastases [1].

Efficacy Results from Key ROS1+ NSCLC Cohorts

The primary efficacy analysis focused on two main cohorts, with results showing robust systemic and intracranial activity [4] [2] [3].

Patient Cohort Confirmed ORR (Objective Response Rate) Median DoR (Duration of Response) Median PFS (Progression-Free Survival) Intracranial ORR (in patients with measurable brain metastases)
ROS1 TKI-Naïve (EXP-1; n=71) 79% (56 of 71) [4] 34.1 months [3] 35.7 months [3] 89% (8 of 9) [4]
1 Prior ROS1 TKI, Chemotherapy-Naïve (EXP-4; n=56) 38% (21 of 56) [4] 14.8 months [3] 9.0 months [3] 38% (5 of 13) [4]

This compound also demonstrated high efficacy in patients with the ROS1 G2032R resistance mutation, a solvent-front mutation that confers resistance to earlier-generation TKIs like crizotinib and entrectinib. In 17 patients with this mutation, the confirmed ORR was 59% (10 of 17) [4] [5].

Molecular Mechanism and Resistance

This compound is a next-generation macrocyclic TKI designed to overcome the limitations of earlier ROS1 inhibitors [5]. Its compact, three-dimensional structure allows it to bind more effectively to the ROS1 kinase domain, avoiding steric interference from resistance mutations like G2032R [5]. The following diagram illustrates its mechanism of action and key design features.

repotrectinib_mechanism This compound Overcomes ROS1 Resistance Mutations EarlyGenTKI Early-Generation TKI (e.g., Crizotinib) Resistance Resistance Mutation G2032R (Solvent-Front) EarlyGenTKI->Resistance  Selective Pressure TreatmentFailure Treatment Failure Resistance->TreatmentFailure  Prevents Drug Binding This compound This compound • Macrocyclic Structure • Small 3D Size NewDrugAction Effective Binding Despite Mutation This compound->NewDrugAction  Designed to Overcome TumorShrinkage Tumor Response NewDrugAction->TumorShrinkage  Inhibits ROS1 Signaling

This compound's structure enables activity against resistant ROS1 mutations.

Safety and Tolerability Profile

This compound's safety profile is generally manageable and consistent with other ROS1/TRK inhibitors [4] [5]. The data below are based on 426 patients treated at the RP2D [5].

  • Most Common Treatment-Emergent Adverse Events (TEAEs): dizziness (58%), dysgeusia (bad taste, 50%), paresthesia (numbness/tingling, 30%), and constipation (26%). Most were Grade 1 or 2 in severity [4] [5].
  • Grade 3 or Higher AEs: Occurred in 29% of patients. The most common were anemia, increased blood creatine kinase, and dizziness [5].
  • Dose Modifications: 38% of patients required a dose reduction, and 7% discontinued treatment due to adverse events [5].

Context and Trial Limitations

The TRIDENT-1 trial provides compelling evidence for this compound, but has inherent limitations as a single-arm trial without direct randomized comparisons to other approved ROS1 TKIs [4] [6]. This design was necessary due to the rarity of ROS1 fusions (1-2% of NSCLC) [4] [6].

  • Indirect Comparisons: A matching-adjusted indirect comparison (MAIC) analysis suggested this compound may offer a statistically significant progression-free survival advantage over crizotinib and entrectinib in TKI-naïve patients [6].
  • Durability of Response: this compound appears to offer notably long response durations, with a median PFS of 35.7 months in TKI-naïve patients, which compares favorably to historic data with earlier-generation TKIs [3] [6].

References

repotrectinib pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters

The table below summarizes the primary quantitative pharmacokinetic parameters of repotrectinib, providing a core reference for researchers.

Parameter Value (Geometric Mean ± CV%) Conditions / Notes
Absolute Bioavailability 45.7% (19.6%) Single oral dose [1]
Time to Peak Concentration (T~max~) 2-3 hours Single dose, fasted [1]
Apparent Volume of Distribution (V~z~/F) 432 L (55.9%) Single 160 mg dose [1]
Plasma Protein Binding 95.4% In vitro [1]
Blood-to-Plasma Ratio 0.56 In vitro [1]
Apparent Oral Clearance (CL/F) 15.9 L/h (45.5%) Single 160 mg dose [1]
Terminal Half-Life (Single Dose) 50.6 hours Patients with cancer [1]
Terminal Half-Life (Steady-State) 35.4 hours Patients with cancer; reflects autoinduction [1]
Steady-State C~max~ 713 ng/mL (32.5%) At 160 mg BID maintenance dose [1]
Steady-State AUC~0-24h~ 7210 ng•h/mL (40.1%) At 160 mg BID maintenance dose [1]
Excretion (Feces) 88.8% (50.6% as unchanged drug) After a single radiolabeled dose [1]
Excretion (Urine) 4.84% (0.56% as unchanged drug) After a single radiolabeled dose [1]

Metabolism and Transporters

This compound's absorption and distribution are complex and significantly controlled by enzymatic activity and transporter proteins.

  • Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, followed by secondary glucuronidation [1]. This makes its systemic exposure highly susceptible to drug-drug interactions with CYP3A4 inhibitors and inducers.
  • Autoinduction: A hallmark of this compound's pharmacokinetics is time-dependent autoinduction. Chronic administration induces CYP3A4 metabolism, leading to a time-varying increase in the drug's own clearance. Population PK models estimate the maximum induced clearance (CL~MAX~) can reach 4.9 times the baseline clearance [2]. This is why the terminal half-life shortens from ~50 hours after a single dose to ~35 hours at steady-state [1].
  • Transporter Interactions:
    • Efflux Transporters (ABCG2/BCRP, ABCB1/P-gp): this compound is a substrate for these efflux transporters, which limit its oral availability and brain penetration. Preclinical studies in knockout mice show that the absence of Abcb1a/1b and Abcg2 can increase brain-to-plasma ratios by 14.2-fold [3].
    • Uptake Transporter (OATP1A/1B): this compound is a substrate for OATP1A/1B transporters, which mediate its liver uptake. Oatp1a/1b deficiency in mice resulted in a 2.3-fold increase in oral availability, indicating these transporters play a key role in removing the drug from circulation and limiting systemic exposure [3].

The following diagram illustrates the key roles of metabolizing enzymes and transporters in this compound's disposition:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by ABCB1_ABCG2 ABCB1 (P-gp) & ABCG2 (BCRP) This compound->ABCB1_ABCG2 Substrate of Metabolites Metabolites CYP3A4->Metabolites Produces Limits Brain Penetration Limits Brain Penetration ABCB1_ABCG2->Limits Brain Penetration Effect OATP1A1B OATP1A/1B OATP1A1B->this compound Mediates Hepatic Uptake Limits Systemic Exposure Limits Systemic Exposure OATP1A1B->Limits Systemic Exposure Effect

Key enzymes and transporters in this compound pharmacokinetics.

Key Experimental Protocols

Understanding the foundational data requires insight into the methodologies used.

  • Transporter Assay (In Vitro): The interaction with efflux transporters was characterized using polarized Madin-Darby Canine Kidney (MDCK-II) cells stably transduced with human ABCB1, ABCG2, or mouse Abcg2 [3].
    • Methodology: Cells were grown on transwell membranes to form intact monolayers. After pre-incubation with specific inhibitors (e.g., zosuquidar for ABCB1, Ko143 for ABCG2), the transepithelial transport of this compound (5 µM) from the apical-to-basolateral and basolateral-to-apical directions was measured over 8 hours. The efflux transport ratio (ratio of apical-to-basolateral vs. basolateral-to-apical translocation) was calculated to confirm active transport [3].
  • In Vivo Transporter and Enzyme Studies: The in vivo impact of transporters and metabolism was quantified using genetically modified mouse models [3].
    • Methodology: Wild-type, Abcb1a/1b-deficient, Abcg2-deficient, Abcb1a/1b;Abcg2-deficient, Oatp1a/1b-deficient, Cyp3a-deficient, and humanized CYP3A4 transgenic mice were used. This compound (10 mg/kg) was administered orally or intravenously. Plasma and tissue (brain, liver, small intestine) samples were collected over time and analyzed using LC-MS/MS to determine concentration-time profiles and calculate parameters like AUC and tissue-to-plasma ratios [3].
  • Population Pharmacokinetic (PopPK) Modeling: A PopPK model was developed using data from 620 adults and 24 pediatric participants across multiple studies [2].
    • Methodology: The final model was a two-compartment model with first-order absorption and an absorption lag time. A key feature was the incorporation of a time-varying clearance driven by a concentration-dependent (Ctrough) autoinduction function. This empirical model characterized the increase in clearance over time without the computational complexity of a full enzyme turnover model. The model also estimated the effects of body weight and age on key parameters [2].

Clinical Dosing and Drug-Drug Interactions

The pharmacokinetic profile directly informs clinical use, particularly the dosing regimen and management of drug interactions.

  • Dosing Regimen: The approved dosing regimen (160 mg once daily for 14 days, then 160 mg twice daily) is designed to manage the autoinduction process. The initial lower dose allows for the gradual induction of CYP3A4, mitigating the risk of excessive initial exposure and improving tolerability before reaching the higher maintenance dose [4] [2] [5].
  • Drug-Drug Interactions (DDIs): Due to its metabolic and transporter profile, this compound has several critical DDIs.
    • CYP3A4 Inducers/Inhibitors: Strong CYP3A4 inducers (e.g., rifampin, carbamazepine) and inhibitors (e.g., ketoconazole, itraconazole) can significantly alter this compound exposure. The product label recommends avoiding concomitant use. Strong or moderate CYP3A4 inhibitors should be discontinued for 3-5 half-lives before starting this compound [4] [5] [6].
    • CYP3A4 and P-gp Substrates: As a CYP3A4 inducer, this compound can decrease the exposure of other drugs metabolized by this enzyme. It may also interact with P-gp substrates. Concomitant use with sensitive CYP3A4 substrates (where minimal concentration changes can cause therapeutic failure) should be avoided [4] [5].

The table below summarizes these critical clinical considerations and management strategies.

Interaction Category Interacting Substance Effect on this compound Exposure Clinical Recommendation
Enzyme Inhibitors Strong/moderate CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) Increased Avoid concomitant use. Discontinue strong/moderate inhibitor for 3-5 half-lives before initiation [5] [6].
Enzyme Inducers Strong CYP3A4 inducers (e.g., rifampin, carbamazepine) Decreased Avoid concomitant use [5] [6].
Transporter Substrates P-gp substrates (e.g., digoxin, dabigatran) N/A (affects other drug) This compound may decrease concentrations of P-gp substrates; monitor [5].
Food & Others Grapefruit / grapefruit juice Increased (predicted) Avoid (acts as a CYP3A4 inhibitor) [7].

References

repotrectinib molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking & Dynamics Findings

A 2024 computational study directly compared repotrectinib with lorlatinib (3rd gen) and TPX-0131 (4th gen) against ALK F1174C/L/V mutations, which are acquired resistance mutations in NSCLC [1] [2].

The table below summarizes the key binding energy findings from the study:

Mutation This compound TPX-0131 Lorlatinib
F1174C Higher binding energy Higher binding energy Lower binding energy
F1174L Higher binding energy Higher binding energy Lower binding energy
F1174V Greater binding energy Similar binding energy to lorlatinib Similar binding energy to TPX-0131

Source: Front. Mol. Biosci. 10:1306046. doi: 10.3389/fmolb.2023.1306046 [1] [2]

The study concluded that the compact structure of this compound allows it to fit effectively within the ATP-binding site, contributing to its superior binding profile against these resistant mutations [2].

Detailed Experimental Protocol

The following diagram outlines the computational workflow used in the this compound docking studies.

workflow PDB Protein Structure Prep (PDB ID: 4FOB) Mutagenesis In silico Mutagenesis (F1174C/L/V) PDB->Mutagenesis Min Energy Minimization (GROMOS-96) Mutagenesis->Min Dock Molecular Docking (AutoDock 4.2.6) Min->Dock Prep Ligand Preparation (Lorlatinib, TPX-0131, this compound) Prep->Dock MD Molecular Dynamics Simulation (MDS) Dock->MD MM MMPBSA Calculations (Binding Free Energy) MD->MM

Computational Workflow for this compound Docking Studies [2]

  • Protein Preparation: The crystal structure of the ALK kinase domain (PDB ID: 4FOB) was used. The native structure was prepared by removing water molecules and the original co-crystallized ligand. In silico mutagenesis was performed using Swiss PDB Viewer to generate the F1174C, F1174L, and F1174V mutant models, followed by energy minimization with the GROMOS-96 force field [2].
  • Ligand Preparation: The 3D structures of this compound, lorlatinib, and TPX-0131 were obtained from PubChem in SDF format. They were subsequently prepared for docking by adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds [2].
  • Molecular Docking: Docking simulations were performed using AutoDock 4.2.6. A grid box was centered on the ATP-binding site to evaluate the binding interactions. The specific software used for visualization and analysis of docking poses was PyMOL and Discovery Studio Visualizer [1] [2].
  • Post-Docking Analysis: To validate and refine the docking results, the researchers performed Molecular Dynamics Simulations (MDS) followed by MMPBSA calculations to compute the binding free energy, which provided the quantitative data for comparing the inhibitors [1] [2].

Broader Context and Comparative Analysis

Beyond the specific ALK study, other research highlights this compound's broader profile as a potent TKI.

  • Target Spectrum: this compound is a small-molecule inhibitor targeting ROS1, TRK (TRKA, TRKB, TRKC), and ALK tyrosine kinases. It is approved for treating adults with ROS1-positive non-small cell lung cancer (NSCLC) and has shown potent activity against both wild-type kinases and various resistance mutations [3] [4].
  • Comparison with Other Inhibitors: In preclinical models of ROS1-positive NSCLC, this compound demonstrated more potent tumor growth inhibition, including in the central nervous system, compared to crizotinib, ceritinib, and entrectinib. It also showed selective and potent activity against the challenging ROS1 G2032R solvent-front mutation [4]. Compared to other next-generation TRK inhibitors like selitrectinib, one study noted that a novel compound, zurletrectinib, exhibited even stronger binding affinity and brain penetration, providing context for the ongoing development in this drug class [5].

References

Mechanism of Action (MoA) and Preclinical Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Repotrectinib is designed as a next-generation tyrosine kinase inhibitor (TKI) with a specific structure to overcome key clinical challenges. The diagram below illustrates its core mechanism and primary experimental findings from preclinical studies.

G ROS1_Fusion ROS1 Fusion Protein Downstream_Pathways Downstream Signaling Pathways (e.g., MAPK, STAT3, AKT) ROS1_Fusion->Downstream_Pathways Cell_Proliferation Unconstrained Cell Proliferation & Survival Downstream_Pathways->Cell_Proliferation This compound This compound Inhibit_ROS1 Inhibits ROS1 Phosphorylation This compound->Inhibit_ROS1 Inhibit_Signaling Blocks Downstream Signaling Inhibit_ROS1->Inhibit_Signaling Tumor_Regression Tumor Growth Inhibition Inhibit_Signaling->Tumor_Regression SFM Solvent-Front Mutation (e.g., G2032R, D2033N) Repotrectinib_SFM Potent Activity Against Resistance Mutations SFM->Repotrectinib_SFM Preclinical Evidence Repotrectinib_SFM->Tumor_Regression CNS Blood-Brain Barrier (BBB) Repotrectinib_CNS Efficient CNS Penetration CNS->Repotrectinib_CNS Intra_Activity Intracranial Antitumor Activity Repotrectinib_CNS->Intra_Activity

Diagram summarizing this compound's mechanism of action and key preclinical findings.

Supporting data for the mechanisms above are detailed in the tables below.

Table 1: Key Preclinical Efficacy Findings from Patient-Derived Models [1]

Preclinical Model Genetic Context Key Finding Experimental Detail
YU1078 PDC/PDX Treatment-naïve; CD74-ROS1 Potent tumor growth inhibition superior to crizotinib, ceritinib, and entrectinib. In vivo: Subcutaneous implantation in mice; tumor volume measurement.
YU1079 PDC/PDX Crizotinib-resistant; CD74-ROS1 G2032R Selective and potent activity against the ROS1 G2032R solvent-front mutation. In vitro: Cell proliferation assay (Cell Titer Glo). In vivo: Xenograft model.
YU1078 Intracranial Model Treatment-naïve; CD74-ROS1 Profound intracranial anti-tumor activity and efficient BBB penetration. In vivo: Stereotactic implantation of luciferase-tagged cells into mouse brain.

Table 2: this compound's Activity Against ROS1 Resistance Mutations [2] [1] [3]

Resistance Mutation Significance Preclinical/Clinical Evidence for this compound Activity
G2032R Most common solvent-front mutation; confers resistance to crizotinib. Potent inhibitory activity demonstrated in PDC/PDX models (YU1079) and in patients from TRIDENT-1 trial (59% ORR).
D2033N Gatekeeper mutation; confers resistance to early-generation TKIs. Antitumor activity shown in cultured cells. Clinical case report confirms tumor reduction in a patient with this mutation.

Clinical Safety & Correlated Preclinical Insights

The clinical safety profile provides indirect insights into the drug's pharmacological effects. The most common adverse reactions (ARs) from the pooled safety population (N=426) in the TRIDENT-1 trial are listed below [4].

Table 3: Most Common Adverse Reactions (≥10%) in Patients Taking this compound [4]

Adverse Reaction All Grades (%) Grade 3 or 4 (%)
Nervous System Disorders
Dizziness 65 2.8
Dysgeusia (taste distortion) 54 0
Peripheral Neuropathy 49 1.4
Ataxia (gait/balance issues) 28 0.5
Cognitive Disorders 25 0.9
Gastrointestinal Disorders
Constipation 38 0.2
Nausea 20 0.7
Diarrhea 14 0.7
Other
Fatigue 30 1.2
Dyspnea (shortness of breath) 30 6
Muscular Weakness 20 2

The safety-related warnings and monitoring requirements derived from clinical use are summarized below.

G CNS Central Nervous System (CNS) Effects Monitor_Neuro Monitor for dizziness, ataxia, and cognitive disorders. CNS->Monitor_Neuro Hepato Hepatotoxicity Monitor_LFT Monitor LFTs. Hepato->Monitor_LFT Pulmonary Pulmonary Toxicity (ILD/Pneumonitis) Monitor_Pulm Monitor for pulmonary symptoms. Pulmonary->Monitor_Pulm CK Myalgia & Creatine Kinase (CK) Elevation Monitor_CK Monitor CK levels; advise patients to report muscle pain. CK->Monitor_CK Fracture Skeletal Fractures Monitor_Fx Evaluate signs/symptoms of fractures. Fracture->Monitor_Fx

Key safety warnings and corresponding monitoring requirements from clinical management.

Dosage, Administration & Management

The recommended adult dosage involves a ramp-up schedule to manage auto-induction and early-onset adverse reactions [5] [2] [3]:

  • Cycle 1 (28 days): 160 mg once daily for 14 days, then increase to 160 mg twice daily.
  • Subsequent cycles: 160 mg twice daily continuously.

Dose modifications are required for managing adverse events, as outlined below.

Table 4: Selected Dose Modification Guidelines for Adverse Reactions [5]

Adverse Reaction Grade Action
CNS Effects Intolerable Grade 2 Withhold until ≤ Grade 1, then resume at next lower dose level.
Grade 3 Withhold until ≤ Grade 1, then resume at next lower dose level.
Grade 4 Permanently discontinue.
Hepatotoxicity ALT/AST >3x ULN with bilirubin >1.5x ULN Permanently discontinue.
CK Elevation CK >5x ULN Withhold until recovery to baseline or <2.5x ULN, then resume at same dose.

Limitations and Further Research

As noted, the search results lack formal non-clinical safety studies. To build a complete preclinical safety profile, you would need access to:

  • Regulatory submissions from the FDA or EMA, which contain detailed non-clinical safety pharmacology, genotoxicity, and repeat-dose toxicology studies.
  • Original investigative studies in peer-reviewed journals specifically focused on the toxicological profile of this compound in model organisms.

References

repotrectinib dosing protocol 160 mg twice daily

Author: Smolecule Technical Support Team. Date: February 2026

Repotrectinib Dosing Protocol Overview

This compound (AUGTYRO) is an oral next-generation tyrosine kinase inhibitor (TKI) indicated for adult patients with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC) and for adult and pediatric patients (≥12 years) with advanced NTRK-positive solid tumors [1] [2].

The standard dosing protocol, established as the Recommended Phase 2 Dose (RP2D) in the TRIDENT-1 trial, is designed to maximize efficacy while managing initial adverse events [3] [4].

Parameter Specification

| Indications | • ROS1-positive metastatic NSCLC (Adults) [5] [2] • NTRK-positive solid tumors (Adults & Pediatrics ≥12 years) [6] [2] | | Recommended Dosage | Initial Dose: 160 mg orally, once daily for 14 days [5] [6]. Maintenance Dose: 160 mg orally, twice daily starting on Day 15 [5] [6]. | | Administration | • Administer with or without food [3] [5]. • Swallow capsules whole; do not open, crush, or chew [5] [6]. • Avoid grapefruit and grapefruit juice [5] [6]. | | Dose Modification for ARs | First Reduction: 120 mg once or twice daily [5] [6]. Second Reduction: 80 mg once or twice daily [5] [6]. |

Experimental Protocols & Clinical Data

The following section details the key experimental methodologies and resulting efficacy data that support the recommended dosing regimen.

Clinical Trial Design: TRIDENT-1

The TRIDENT-1 study (NCT03093116) is a pivotal, global, single-arm, open-label, phase 1/2 trial that established the safety and efficacy of this compound [7] [4].

  • Objective: To evaluate the antitumor activity and safety of this compound in patients with advanced ROS1-positive NSCLC and NTRK-positive solid tumors [4].
  • Phase 1 (Dose Escalation): Determined the Recommended Phase 2 Dose (RP2D) of 160 mg QD for 14 days, followed by 160 mg BID [7] [4].
  • Phase 2 (Dose Expansion): Enrolled specific cohorts to assess efficacy at the RP2D [4].
  • Key Endpoints:
    • Primary: Confirmed Objective Response Rate (ORR) by Blinded Independent Central Review (BICR) using RECIST v1.1 [7] [4].
    • Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), and Intracranial ORR (icORR) [7] [4].
  • Inclusion Criteria: Patients with locally advanced/metastatic ROS1-positive NSCLC; ECOG performance status ≤1; measurable disease [4].
  • Exclusion Criteria: Symptomatic brain metastases [4].

The workflow of the TRIDENT-1 trial is summarized in the diagram below.

G Start TRIDENT-1 Trial (Phase 1/2, Open-Label) Phase1 Phase 1: Dose Escalation Determine RP2D Start->Phase1 RP2D Recommended Phase 2 Dose (RP2D) 160 mg QD (14 days) → 160 mg BID Phase1->RP2D Phase2 Phase 2: Dose Expansion Efficacy Cohorts RP2D->Phase2 Cohorts Cohorts: • ROS1+ TKI-Naïve • ROS1+ TKI-Pretreated • NTRK+ Solid Tumors Phase2->Cohorts Endpoints Primary Endpoint: Objective Response Rate (ORR) Secondary Endpoints: Duration of Response (DOR) Progression-Free Survival (PFS) Intracranial ORR Cohorts->Endpoints

Efficacy Data from TRIDENT-1

Exposure-response analyses from TRIDENT-1 confirm that the RP2D regimen provides optimal efficacy. The 160 mg QD/BID schedule demonstrated improved ORR and PFS compared to a continuous 160 mg QD schedule, with minimal increase in adverse events across different food conditions [3].

The table below summarizes the efficacy outcomes for the key patient populations in the trial.

Patient Population Confirmed ORR, % (95% CI) Median DOR (95% CI) Median PFS (95% CI) Intracranial ORR (icORR) in Patients with Measurable CNS Mets
ROS1+ NSCLC (TKI-Naïve) (n=71) 79% (68-88) [7] 34.1 months (25.6-NE) [7] 35.7 months (27.4-NE) [7] 8 of 9 patients (89%) [7] [8]
ROS1+ NSCLC (1 Prior TKI) (n=56) 38% (25-52) [7] 14.8 months (7.6-NE) [7] 9.0 months (6.8-19.6) [7] 5 of 13 patients (38%) [8]
NTRK+ Solid Tumors (TKI-Naïve) (n=40) 58% (41-73) [2] Not Estimable [2] Data Not Reported Data Not Reported
NTRK+ Solid Tumors (TKI-Pretreated) (n=48) 50% (35-65) [2] 9.9 months (7.4-13.0) [2] Data Not Reported Data Not Reported

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; CI: Confidence Interval; NE: Not Estimable; CNS Mets: Central Nervous System Metastases.

Pharmacokinetic and Exposure-Response Protocol

A study explored the relationship between drug exposure and clinical outcomes to optimize dosing [3].

  • Analytical Method: Exposure-response (E-R) analysis using clinical data from the TRIDENT-1 trial [3].
  • Efficacy Metrics: Objective Response Rate (ORR) was assessed using logistic regression based on average drug exposure during the first 56 days. Progression-Free Survival (PFS) was analyzed using Cox proportional hazards models with time-varying cumulative exposure [3].
  • Safety Metrics: Five key safety indicators (Grade ≥2 dizziness, Grade ≥2 anemia, Grade ≥3 treatment-emergent AEs, etc.) were analyzed using time-to-event Cox models [3].
  • Comparison: Model-predicted outcomes for the 160 mg QD/BID regimen were compared against a continuous 160 mg QD regimen under various food-intake conditions [3].
  • Findings: The 160 mg QD/BID regimen provided improved ORR and PFS with a minimal increase in adverse events. Food status (fed or fasted) had minimal impact, supporting flexible administration [3].

Detailed Dose Modification Protocol

Dose modifications are critical for managing adverse reactions (ARs). The following table outlines specific management protocols based on AR grade and type [5] [6].

Adverse Reaction Grade Recommended Management
Central Nervous System Effects (e.g., dizziness) Intolerable Grade 2 Withhold until ≤Grade 1. Resume at same or reduced dose [5] [6].
Grade 3 Withhold until ≤Grade 1. Resume at a reduced dose [5] [6].
Grade 4 Permanently discontinue [5] [6].
Interstitial Lung Disease (ILD)/Pneumonitis Any Grade Withhold if suspected. Permanently discontinue if confirmed [5] [6].
Hepatotoxicity Grade 3 Withhold until ≤Grade 1. Resume at same dose if resolves in ≤4 weeks; reduce for recurrent events [6].
Grade 4 Withhold until ≤Grade 1. Resume at reduced dose if resolves in ≤4 weeks. Permanently discontinue if not resolved in 4 weeks [6].
ALT/AST >3x ULN with Bilirubin >1.5x ULN Permanently discontinue [5] [6].
CPK Elevation >5 x ULN Withhold until ≤2.5x ULN. Resume at same dose [5] [6].
>10 x ULN or 2nd occurrence >5x ULN Withhold until ≤2.5x ULN. Resume at a reduced dose [5] [6].
Hyperuricemia Grade 3 or 4 Withhold until improvement. Resume at same or reduced dose [5] [6].

Pre-treatment and Monitoring Requirements

Adherence to pre-treatment and monitoring guidelines is essential for patient safety.

  • Pre-treatment Testing:
    • Genomic Testing: Confirm ROS1 rearrangements in tumor specimens for NSCLC and NTRK1/2/3 gene fusions for solid tumors prior to initiation [6] [8].
    • Laboratory Tests: Obtain liver function tests (ALT, AST, bilirubin) and uric acid level [5] [6].
    • Concomitant Medications: Discontinue strong and moderate CYP3A inhibitors for 3-5 elimination half-lives before starting this compound [5] [6].
  • Ongoing Monitoring:
    • Liver Function Tests: Every 2 weeks for the first month, then monthly thereafter and as clinically indicated [5] [6].
    • Serum CPK: Every 2 weeks for the first month, then periodically as needed [5].
    • Uric Acid: Monitor periodically [5].
    • Pulmonary Symptoms: Continuously monitor for new or worsening symptoms indicative of ILD/pneumonitis [5] [6].

Mechanism of Action and Scientific Rationale

This compound's dosing is underpinned by its unique pharmacologic profile.

  • Mechanism of Action: this compound is a potent inhibitor of the ROS1, TRKA, TRKB, and TRKC tyrosine kinases [9] [1]. It binds to the kinase domains, preventing phosphorylation and hyperactivation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival [9] [10].
  • Rationale for Dosing Schedule: The two-step dosing (160 mg QD for 14 days, then 160 mg BID) is designed to achieve effective drug exposure while allowing patients to acclimate to common neurological side effects like dizziness, potentially improving long-term tolerability and adherence [3] [10]. Exposure-response analysis confirms this regimen maximizes efficacy with a manageable safety profile [3].

The mechanism of this compound and its role in the signaling pathway is illustrated below.

G GeneFusion ROS1 or NTRK Gene Fusion OncoProtein Oncogenic Fusion Protein GeneFusion->OncoProtein Dimerization Ligand-Independent Dimerization & Autophosphorylation OncoProtein->Dimerization Signaling Hyperactivation of Downstream Signaling Pathways (e.g., MAPK, PI3K) Dimerization->Signaling Outcome Uncontrolled Cell Proliferation & Survival Signaling->Outcome Drug This compound Inhibition Inhibits ATP Binding & Phosphorylation Drug->Inhibition Binds Kinase Domain Inhibition->Dimerization Blocks

Conclusion

The this compound dosing protocol of 160 mg once daily for 14 days followed by 160 mg twice daily is a robust, data-driven regimen supported by extensive clinical evidence. Its design optimally balances high efficacy—including notable intracranial activity—with a manageable safety profile, facilitated by clear dose modification guidelines. This protocol provides a solid foundation for clinical application and future research in targeted cancer therapy.

References

repotrectinib administration with or without food

Author: Smolecule Technical Support Team. Date: February 2026

Official Dosing & Administration Protocol

Parameter Specification
Initial Dose 160 mg, orally, once daily for 14 days [1] [2]
Maintenance Dose 160 mg, orally, twice daily (after the initial 14-day period) [1] [2]
Food Instructions Can be taken with or without food [1] [3]
Administration Note Swallow capsules whole with water. Do not open, chew, crush, or dissolve [2].

Pharmacokinetic Rationale and Drug Disposition

The dosing regimen is strategically designed to account for repotrectinib's unique time-dependent pharmacokinetics (PK), primarily driven by autoinduction [4].

  • Mechanism of Autoinduction: this compound induces its own metabolism, leading to a time-dependent increase in clearance. A population PK (PopPK) model indicates that the maximum drug-induced clearance can reach 4.9 times the baseline clearance [4].
  • Purpose of the Lead-in Period: The initial 14-day once-daily dosing phase allows the autoinduction process to reach a steady state, mitigating abrupt changes in drug exposure and helping patients better tolerate the therapy before transitioning to the higher maintenance dose [4].
  • Elimination and Distribution: A PopPK analysis confirmed that a two-compartment model with first-order absorption and an absorption lag time best describes this compound's disposition [4].

The following diagram illustrates the workflow of the autoinduction process and its impact on dosing strategy:

Start Start this compound 160 mg QD Autoinduction Autoinduction Initiated (CYP Enzyme Induction) Start->Autoinduction ClearanceIncrease Gradual Increase in Drug Clearance Autoinduction->ClearanceIncrease SteadyState Steady-State Autoinduction Reached ClearanceIncrease->SteadyState DoseIncrease Increase Dose to 160 mg BID SteadyState->DoseIncrease After 14 Days

Clinical Trial Evidence and Efficacy Data

The approved dosing regimen is supported by efficacy and safety data from the pivotal TRIDENT-1 trial (NCT03093116) [1] [3] [5]. The table below summarizes key efficacy outcomes.

Patient Population Confirmed ORR (95% CI) Median DOR (months)
ROS1+ NSCLC, TKI-naïve 79% (68, 88) [3] 34.1 [3]
ROS1+ NSCLC, prior ROS1 TKI 38% (25, 52) [3] 14.8 [3]
NTRK+ Solid Tumors, TKI-naïve 58% (41, 73) [1] Not Estimable [1]
NTRK+ Solid Tumors, prior TKI 50% (35, 65) [1] 9.9 [1]

Abbreviations: ORR, Objective Response Rate; DOR, Duration of Response; CI, Confidence Interval.

Considerations for Experimental Protocol Design

For scientists designing non-clinical or clinical studies, consider these factors derived from the clinical profile:

  • Adverse Event Management: In trials, the most common adverse reactions (>20%) include dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, fatigue, ataxia, cognitive impairment, muscular weakness, and nausea [1] [3]. The 14-day lead-in period was implemented, in part, to help patients adapt to neurological side effects like dizziness, which is often transient and grade 1/2 in severity [6].
  • Drug-Drug Interactions: As a CYP enzyme inducer (and likely substrate), this compound has a high potential for drug-drug interactions. Clinical trial protocols should include strict exclusion criteria for concomitant use of strong CYP3A inducers or inhibitors [2].
  • Special Populations: The flat dosing regimen is supported by PopPK analysis, which found that while body weight affects clearance and volume, no dose adjustments are necessary. Age was found to affect maximum clearance, but the same dose is recommended for adults and adolescents ≥12 years [2] [4].

References

TRIDENT-1 Trial Efficacy Data for Repotrectinib in ROS1+ NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Patient Cohort Confirmed Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Intracranial Response in Measurable CNS Mets
ROS1 TKI-Naïve 79% (95% CI, 68–88) [1] 34.1 months (95% CI, 25.6–NE) [1] 35.7 months (95% CI, 27.4–NE) [1] 7 of 8 patients (88%) [1]
1 Prior ROS1 TKI (Chemo-Naïve) 38% (95% CI, 25–52) [1] 14.8 months (95% CI, 7.6–NE) [1] 9.0 months (95% CI, 6.8–19.6) [1] 5 of 12 patients (42%) [1]
ROS1 G2032R Mutation (TKI-pretreated) 59% (95% CI, 33–82) [1] Not specified in sources Not specified in sources Not specified in sources

Patient Selection Pathway

The following diagram outlines the clinical decision-making pathway for selecting patients with advanced NSCLC for repotrectinib treatment, based on ROS1 fusion status and prior therapy history.

Start Patient with locally advanced or metastatic NSCLC Test ROS1 Fusion Testing (RNA-based NGS recommended) Start->Test Negative ROS1 Fusion Not Detected Test->Negative Positive ROS1 Fusion Detected Test->Positive PriorTKI Evaluate prior treatment exposure to ROS1 TKIs Positive->PriorTKI Naive ROS1 TKI-Naïve Patient PriorTKI->Naive Pretreated ROS1 TKI-Pretreated Patient PriorTKI->Pretreated TreatNaive Initiate this compound (High efficacy: 79% ORR) Naive->TreatNaive TreatPretreated Initiate this compound (Manages resistance: 38-59% ORR) Pretreated->TreatPretreated

ROS1 Fusion Testing & Methodologies

Accurate identification of the ROS1 fusion is the critical first step in the patient selection pipeline.

Testing Workflow

The standard workflow for biomarker testing in advanced NSCLC to guide therapy selection involves multiple steps, from sample acquisition to final reporting.

Step1 1. Tumor Tissue Acquisition (FFPE biopsy or resection) Step2 2. Nucleic Acid Extraction (DNA and/or RNA) Step1->Step2 Step3 3. Fusion Detection Assay Step2->Step3 Step4 4. Data Analysis & Clinical Report Step3->Step4 Assay1 RNA-based Next-Generation Sequencing (NGS) Step3->Assay1 Assay2 Whole Transcriptome Sequencing Step3->Assay2 Assay3 RT-PCR Step3->Assay3 Assay4 Fluorescence In Situ Hybridization (FISH) Step3->Assay4 Assay5 IHC (screening only) Step3->Assay5 Step5 5. Treatment Decision Step4->Step5

Recommended Testing Protocols
  • Optimal Method: RNA-based Next-Generation Sequencing (NGS) is the preferred methodology as it can precisely identify the specific fusion partner and breakpoint location [2] [3]. This is critical because emerging evidence suggests that breakpoints in specific introns (e.g., introns 33 and 34) are associated with higher ROS1 expression and superior outcomes with TKI therapy [3].
  • Alternative Methods: Other techniques like FISH and IHC can be used but have limitations. FISH can detect rearrangements but cannot identify the fusion partner or specific breakpoint [4]. IHC is often used as an initial screening tool but requires confirmation by a molecular method due to potential false positives and negatives [4].
  • Tissue Considerations: Testing can be performed on formalin-fixed paraffin-embedded (FFPE) tumor specimens [4]. In cases where tissue is limited or insufficient, liquid biopsy (plasma-based ctDNA testing) may be used to identify resistance mutations (like G2032R), though it has lower sensitivity for detecting gene fusions compared to tissue testing [1].
Emerging AI-Based Detection Methods

Research is exploring the use of deep learning on digitized H&E-stained pathology slides to predict the presence of ROS1 fusions. One study using a vision transformer model achieved an AUC of 0.85, showing potential as a cost-effective pre-screening tool to prioritize samples for confirmatory molecular testing [4]. However, this is not yet a replacement for standard molecular assays.

Key Considerations for Clinical Development

  • Mechanism of Action: this compound is a next-generation TKI designed with a compact macrocyclic structure. This allows it to bind more effectively to the ROS1 kinase, overcoming steric hindrance caused by common solvent-front resistance mutations like G2032R, which older TKIs cannot inhibit [2] [1].
  • Addressing Unmet Needs: this compound addresses two major limitations of earlier-generation ROS1 TKIs: acquired on-target resistance and suboptimal central nervous system (CNS) activity. Its significant intracranial response rates make it a strong candidate for patients with brain metastases [1].
  • Safety Profile: The most common treatment-related adverse events are dizziness (63%), dysgeusia (altered taste, 48%), and peripheral neuropathy (47%). Most are low-grade; however, proactive management and dose modifications may be required. Only 4.2% of patients in the trial discontinued treatment due to treatment-related AEs [5] [1].

References

repotrectinib treatment duration and monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence on Treatment Duration

Long-term follow-up data from the phase 1/2 TRIDENT-1 trial underscore the durable response to repotrectinib. The table below summarizes key efficacy outcomes from the primary and expanded efficacy populations [1].

Table 1: Long-term Efficacy of this compound in ROS1+ NSCLC (TRIDENT-1 Trial)

Efficacy Parameter TKI-Naive Patients (Primary Efficacy) TKI-Naive Patients (Expanded Efficacy) TKI-Pretreated Patients (Primary Efficacy) TKI-Pretreated Patients (Expanded Efficacy)
Median Follow-up 44.6 months 37.7 months 42.0 months 34.8 months
Confirmed ORR 79% N/R 41% N/R
Median DoR 36.8 months 33.6 months 17.8 months 14.9 months
Median PFS 31.1 months 30.2 months 8.6 months 9.2 months
Median OS N/R 74.6 months 25.1 months 20.5 months
icORR (Measurable Brain Mets) 89% N/R 38% N/R

ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; icORR: Intracranial ORR; N/R: Not explicitly reported in the provided results; Mets: Metastases.

The trial design was a global, single-arm, open-label, multicohort study. The primary efficacy endpoint was confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria. Key secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and Intracranial ORR (icORR) for patients with measurable brain metastases at baseline [2].

Laboratory and Clinical Monitoring Protocol

A proactive monitoring plan is essential for managing treatment-related adverse reactions and ensuring patient safety. The following workflow outlines the key monitoring activities and management strategies throughout treatment.

Start Initiate this compound Treatment Lab Laboratory Monitoring Start->Lab Clin Clinical Symptom Monitoring Start->Clin A Liver Function Tests (LFTs) • Prior to initiation • Every 2 weeks for 1st month • Monthly thereafter Lab->A B Serum CPK Levels • Every 2 weeks for 1st month • Periodically thereafter Lab->B C Uric Acid Level • Periodic monitoring Lab->C D Pulmonary Symptoms • Monitor for new/worsening symptoms of ILD/Pneumonitis Clin->D E Neurologic Symptoms • Monitor for dizziness, peripheral neuropathy Clin->E F Cardiac Assessment • ECG for QT prolongation Clin->F Manage Manage Adverse Reactions D->Manage E->Manage F->Manage G Dose Modifications • Withhold, dose reduce, or permanently discontinue based on severity/type Manage->G Continue Continue Treatment Until Disease Progression or Unacceptable Toxicity G->Continue

Integrated Management of Key Adverse Reactions

  • Central Nervous System Effects: Dizziness is the most frequent treatment-related adverse event (61% incidence). Management includes withholding dose for intolerable Grade 2 or Grade 3 events until resolution, then resuming at the same or a reduced dose. Permanently discontinue for Grade 4 events [3] [4].
  • Hepatotoxicity: For Grade 3 elevations in ALT/AST, withhold treatment until resolution to ≤Grade 1, then resume at the same or reduced dose. Permanently discontinue for Grade 4 toxicity or if ALT/AST >3x ULN concurrent with total bilirubin >1.5x ULN [3].
  • Interstitial Lung Disease (ILD)/Pneumonitis: Withhold this compound if ILD/pneumonitis is suspected. If confirmed, permanently discontinue treatment [3].
  • CPK Elevation: For CPK elevation >5x ULN, withhold until resolution to baseline or ≤2.5x ULN, then resume at the same dose. For recurrent events or CPK >10x ULN, resume at a reduced dose [3].
  • Hyperuricemia: Withhold treatment for Grade 3 or 4 hyperuricemia until improvement, then resume at the same or a reduced dose [3].
  • Other Reactions: For other intolerable Grade 2-4 adverse reactions, withhold dose until resolution to ≤Grade 1. Based on resolution time and recurrence, resume at a reduced dose or permanently discontinue [3].

Dosing and Administration

This compound is administered orally in a two-step dosing regimen [3]:

  • Days 1-14: 160 mg taken once daily.
  • Day 15 onward: 160 mg taken twice daily.

It can be taken with or without food, but patients should avoid grapefruit and grapefruit juice during treatment. If a dose is missed or vomiting occurs after dosing, the patient should skip the dose and resume at the next scheduled time [3].

Dosage Modifications: The protocol allows for two dose reduction levels to manage adverse reactions [3]:

  • First Reduction: From 160 mg to 120 mg (once or twice daily, depending on the phase).
  • Second Reduction: From 120 mg to 80 mg (once or twice daily).

Supporting Exposure-Response Analysis

A 2025 exposure-response analysis supported the recommended dosing strategy. The analysis characterized the relationship between this compound exposure and efficacy (ORR, PFS) as well as safety endpoints (dizziness, anemia). It concluded that the 160 mg QD/BID regimen provides significantly improved efficacy over a continuous 160 mg once-daily dose, with only a minimal increase in the risk of adverse events. This supports the recommended dosing strategy regardless of food intake [5].

References

Clinical Efficacy and Intracranial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Repotrectinib has shown durable systemic and intracranial responses in the pivotal TRIDENT-1 trial (NCT03093116) [1] [2].

Table 1: Systemic Efficacy of this compound in ROS1-Positive NSCLC (TRIDENT-1 Trial)

Patient Cohort Confirmed Objective Response Rate (cORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Reference
ROS1 TKI-Naïve 79% (95% CI, 68-88) 34.1 months (95% CI, 26-NE) [1] 30.2 months (95% CI, 19.3-38.6) [2] [1] [2]
ROS1 TKI-Pretreated 38% (95% CI, 25-52) [1] 14.8 months (95% CI, 7.6-NE) [1] 9.2 months (95% CI, 7.4-11.3) [2] [1] [2]
TKI-Pretreated with G2032R Mutation 59% (95% CI, 33-82) 14.9 months (95% CI, 7.7-31.4) [2] Data not specified in search results [2]

Table 2: Intracranial Efficacy of this compound in Patients with Baseline Brain Metastases

Patient Cohort Intracranial Objective Response Rate (IC-ORR) Median Intracranial Duration of Response (IC-DOR) Reference
TKI-Naïve (with measurable CNS mets) 88% - 89% [3] [2] 43.2 months (95% CI, 11.1-NE) [2] [3] [2]
TKI-Pretreated (with measurable CNS mets) 38% [2] Not Reached (95% CI, 3.0-NE) [2] [2]

A notable case report documented a patient with ROS1 G2032R-mutated NSCLC and meningeal carcinomatosis achieving rapid clinical improvement and stable disease for 2.4 months with this compound, demonstrating its activity in this challenging setting [4].

Mechanism of Action and Key Properties

This compound is a next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK, and ALK. Its compact, rigid macrocyclic structure is central to its ability to overcome resistance [5] [6].

  • Activity Against Resistance Mutations: Its small molecular size allows it to bind effectively to the ROS1 kinase domain even when bulky solvent-front mutations (SFMs) like G2032R are present, which often confer resistance to earlier-generation TKIs (crizotinib, entrectinib, lorlatinib) [7] [5] [4].
  • Enhanced CNS Penetration: this compound's low molecular weight (355.37 Da) and high CNS Multiparameter Optimization (MPO) score of 4.65 predict excellent blood-brain barrier penetration [3]. Direct evidence comes from a case report measuring this compound concentrations in cerebrospinal fluid (CSF) with a CSF-to-plasma ratio of approximately 1% [4].

The following diagram illustrates how this compound overcomes the resistant G2032R mutation and inhibits downstream signaling.

G ROS1_Fusion ROS1 Fusion Protein Downstream Downstream Signaling (MAPK, PI3K/AKT, STAT3) ROS1_Fusion->Downstream Activates SFM Solvent-Front Mutation (e.g., G2032R) SFM->Downstream Strengthens/Resists Proliferation Unconstrained Cell Proliferation & Survival Downstream->Proliferation This compound This compound Inhibition This compound->Inhibition Compact size bypasses SFM steric hindrance Inhibition->ROS1_Fusion Potently Inhibits Inhibition->SFM Overcomes

Preclinical Experimental Protocols

In Vitro Cell Proliferation and Viability Assay

This protocol assesses the direct anti-proliferative effects of this compound on ROS1-driven cancer cells [5].

  • Cell Lines: Use patient-derived cell (PDC) lines harboring ROS1 fusions (e.g., YU1078 for treatment-naïve, CD74-ROS1; YU1079 for resistant, CD74-ROS1 G2032R) [5].
  • Drug Treatment: Seed 2,500-3,000 cells/well in 96-well plates. After 24 hours, treat with serially diluted TKIs (this compound, crizotinib, entrectinib, lorlatinib, ceritinib). Include a DMSO vehicle control [5].
  • Viability Readout: After 72 hours of incubation, measure cell viability using CellTiter-Glo luminescent assay [5].
  • Data Analysis: Generate dose-response curves and calculate half-maximal inhibitory concentration (IC50) values using non-linear regression in software like GraphPad Prism [5].
In Vivo Subcutaneous Tumor Xenograft Model

This protocol evaluates the systemic antitumor efficacy of this compound in live animal models [5].

  • Model Establishment: Subcutaneously implant 5 million ROS1-rearranged PDC cells (e.g., YU1078, YU1079) into the flanks of 6-week-old female nude mice [5].
  • Randomization & Dosing: When tumor volumes reach 150-200 mm³, randomize animals into treatment groups (n=5/group). Administer this compound (15 mg/kg, BID, orally) and comparator agents (e.g., crizotinib 50 mg/kg QD). Continue treatment for the study duration [5].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly with electronic calipers. Calculate tumor volume as (0.5 × length × width²). Calculate percent change and Tumor Growth Inhibition (TGI) [5].
  • Endpoint Analysis: Euthanize mice at the study endpoint. Tumors can be harvested for Western blot analysis to assess inhibition of ROS1 phosphorylation and downstream signaling pathways (p-ERK, p-AKT) [5].
In Vivo Intracranial Tumor Model

This protocol specifically tests the efficacy of this compound against brain metastases [5].

  • Model Establishment: Anesthetize female BALB/c nude mice and immobilize in a stereotactic apparatus. Make a small incision in the skull and drill a 0.5 mm burr hole in the right frontal lobe. Implant a guide screw and inject 500,000 luciferase-expressing YU1078 PDC cells in 5 µL PBS into the brain parenchyma [5].
  • Biophotonic Imaging: After tumor cell engraftment, monitor intracranial tumor growth non-invasively using bioluminescent imaging (BLI) after injecting the luciferin substrate [5].
  • Drug Treatment & Evaluation: Once BLI signal confirms established tumors, randomize mice into treatment groups. Administer this compound and control compounds. Monitor survival and tumor burden via serial BLI. Efficacy is determined by significant survival extension and reduced bioluminescent signal in treated groups compared to controls [5].

Clinical Application and Management

  • Indication: Locally advanced or metastatic ROS1-positive NSCLC [1].
  • Recommended Dosage: 160 mg orally, once daily for 14 days, then increase to 160 mg twice daily. This lead-in mitigates early CNS-related adverse reactions and compensates for time-dependent autoinduction [1].
  • Adverse Reaction Management: Common (>20%) adverse reactions include dizziness, dysgeusia (taste distortion), peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, cognitive disorders, and muscular weakness [1]. Most are low-grade; dose modifications (interruption or reduction) are recommended for severe cases.

Conclusion

This compound represents a significant advance in managing ROS1-positive NSCLC, particularly for CNS metastases and overcoming TKI resistance. Its optimized design translates into potent and durable clinical activity, supporting its role as a new standard of care in treatment-naïve and TKI-pretreated settings.

References

repotrectinib laboratory monitoring requirements

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Monitoring Requirements

Monitoring Parameter Frequency & Timing Rationale & Clinical Action

| Liver Function Tests (ALT, AST, Bilirubin) | Baseline, then every 2 weeks for the first month, then monthly thereafter and as clinically indicated. [1] [2] | Monitor for hepatotoxicity. Requires dose interruption, reduction, or permanent discontinuation based on severity (see Table 2 for specific guidelines). [1] | | Serum Creatine Phosphokinase (CPK) | Every 2 weeks for the first month, and as needed in patients reporting unexplained muscle pain, tenderness, or weakness. [1] [2] | Monitor for myalgia with CPK elevation. For CPK >5x ULN, withhold until recovery; for >10x ULN or recurrent events, resume at a reduced dose. [1] | | Serum Uric Acid | Baseline and periodically during treatment. [1] [2] | Monitor for hyperuricemia. Withhold dose for Grade 3 or 4 hyperuricemia until improvement, then resume at same or reduced dose; initiate urate-lowering therapy as needed. [1] | | Other General Monitoring | Verify pregnancy status in females of reproductive potential prior to initiation. [1] | To prevent fetal/neonatal morbidity and mortality. [1] |

Management of Other Notable Adverse Reactions

Some clinically significant adverse reactions (ADRs) require vigilant monitoring and intervention, though they may not be primarily managed through routine lab tests.

  • Central Nervous System (CNS) Effects: A broad spectrum of CNS ADRs is common, including dizziness (65%), ataxia, cognitive impairment, and sleep disorders. [2] These can occur even without CNS metastases. [1] Management strategies include advising patients not to drive if affected, and implementing dose modifications based on severity. [1]
  • Interstitial Lung Disease (ILD)/Pneumonitis: Can occur at any grade. [1] Monitor for new or worsening pulmonary symptoms. If ILD/pneumonitis is suspected, immediately withhold repotrectinib. If confirmed, permanently discontinue the drug. [1]
  • Skeletal Fractures: Fractures involving various sites (ribs, feet, spine, etc.) have been reported. [1] Some occurred at sites of prior radiation therapy or disease. [1] Promptly evaluate patients with signs or symptoms of fractures (e.g., pain, changes in mobility). [1]

Dosage Modification Protocols

The following diagram and table outline the dose modification protocol for managing treatment-related toxicities.

Start Adverse Reaction (AE) Detected Withhold Withhold Dose Start->Withhold Decision Assess Recovery within 4 Weeks Withhold->Decision ILD_Confirm Confirm ILD/Pneumonitis Withhold->ILD_Confirm Resume Resume at Reduced Dose Decision->Resume Recovery to ≤ Grade 1 (Recurrent/Serious AE) Discontinue Permanently Discontinue Decision->Discontinue No recovery within 4 weeks or Grade 4 recurrence Maintain Resume at Same Dose Decision->Maintain Recovery to ≤ Grade 1 ILD If ILD/Pneumonitis is Suspected ILD->Withhold ILD_Confirm->Discontinue Yes

Figure 1: General workflow for managing this compound adverse reactions. For specific actions for each toxicity type, refer to the detailed protocol table below.

For specific toxicities, follow the dose modification guidelines in the table below. The standard dosage reduction steps are: First reduction: 120 mg once or twice daily; Second reduction: 80 mg once or twice daily. [1]

Adverse Reaction Severity Recommended Dosage Modification

| Hepatotoxicity [1] | Grade 3 | Withhold until recovery to Grade ≤1 or baseline. • If resolves within 4 weeks, resume at same dose. • For recurrent Grade 3, resume at reduced dose. | | | Grade 4 | Withhold until recovery to Grade ≤1 or baseline. • Resume at reduced dose. • Permanently discontinue if no resolution within 4 weeks or for recurrent Grade 4. | | | ALT/AST >3x ULN with Bilirubin >1.5x ULN (in absence of cholestasis/hemolysis) | Permanently discontinue. | | CPK Elevation [1] | >5x ULN | Withhold until recovery to baseline or ≤2.5x ULN, then resume at same dose. | | | >10x ULN or second occurrence of >5x ULN | Withhold until recovery to baseline or ≤2.5x ULN, then resume at reduced dose. | | Hyperuricemia [1] | Grade 3 or 4 | Withhold until improvement. Resume at same or reduced dose. Initiate urate-lowering therapy. | | Interstitial Lung Disease (ILD)/Pneumonitis [1] | Any Grade | • Withhold if suspected. • Permanently discontinue if confirmed. | | CNS Effects [1] | Intolerable Grade 2 | Withhold until recovery to Grade ≤1 or baseline. Resume at same or reduced dose. | | | Grade 3 | Withhold until recovery to Grade ≤1 or baseline. Resume at reduced dose. | | | Grade 4 | Permanently discontinue. |

Conclusion

Successful administration of this compound in a clinical or research setting depends on a rigorous and proactive laboratory monitoring plan. Adherence to the scheduled assessments for liver function, CPK, and uric acid, coupled with prompt dose modification as outlined in the protocol, is essential for managing risks and ensuring patient safety.

References

Repotrectinib Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

Repotrectinib is involved in numerous clinically significant drug interactions. The table below categorizes the major types and provides management recommendations [1] [2].

| Interaction Type | Mechanism | Clinical Effect | Management Recommendation | | :--- | :--- | :--- | :--- | | Strong CYP3A4 Inhibitors (e.g., Itraconazole, Clarithromycin) | Inhibition of this compound metabolism [1]. | Increased this compound exposure (AUC increased 5.9-fold with itraconazole) [1]. | Avoid concomitant use. If short-term use is unavoidable, monitor closely for adverse reactions [1]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Induction of this compound metabolism [1]. | Decreased this compound exposure, reducing efficacy [1]. Avoid concomitant use. The interaction is expected to be significant based on the metabolic pathway [2]. | | Grapefruit / Seville Oranges | Inhibition of intestinal CYP3A4 [3] [1]. | Increased this compound exposure and risk of adverse reactions [1]. | Avoid consumption during treatment [3] [1]. |

Experimental Protocols for Interaction Assessment

Protocol 1: Clinical Drug Interaction Study with Itraconazole

This protocol assesses the impact of a strong CYP3A4 inhibitor on this compound pharmacokinetics (PK) [4] [1].

  • Objective: To evaluate the effect of multiple-dose itraconazole on the single-dose PK of this compound.
  • Design: Open-label, fixed-sequence, two-period study in healthy subjects.
  • Subjects: Healthy adult volunteers (n=16-20).
  • Treatment:
    • Period 1: Single oral dose of this compound 40 mg on Day 1.
    • Washout Period.
    • Period 2: Oral itraconazole 200 mg once daily from Days 1 to 11, with a single oral dose of this compound 40 mg co-administered on Day 5.
  • PK Sample Collection: Serial blood samples over 14 days post-repotrectinib dosing in each period.
  • Endpoints:
    • Primary: Geometric mean ratio (GMR) of this compound AUC~0-inf~ and C~max~ (Period 2 / Period 1).
Protocol 2: In Vitro Assessment of this compound as a CYP Enzyme Inhibitor

This protocol determines this compound's potential to cause perpetrator interactions [4].

  • Objective: To investigate the inhibitory effect of this compound on major CYP enzymes (CYP3A4, 2C9, 2C19, 2D6, 1A2) in human liver microsomes.
  • Materials: Human liver microsomes, NADPH, this compound, selective probe substrates, LC-MS/MS.
  • Procedure:
    • Incubation: Mix microsomes with this compound (over a range of concentrations) and a probe substrate.
    • Reaction: Initiate reaction with NADPH.
    • Termination & Analysis: Stop reaction at timed intervals and quantify metabolite formation using LC-MS/MS.
  • Data Analysis: Calculate IC~50~ values. An IC~50~ <1 µM suggests a high potential for clinical interaction.

Clinical Dosing and Toxicity Management

The standard dosing regimen for this compound includes a 14-day lead-in period to mitigate neurological toxicity [5].

  • Cycle 1 (Days 1-14): 160 mg orally once daily.
  • Cycle 1 (Day 15+) and Subsequent Cycles: If tolerated, escalate to 160 mg orally twice daily. Continue until disease progression or unacceptable toxicity [5].

The table below outlines dose modification guidelines for managing adverse reactions (AR) based on clinical trial protocols [5].

Adverse Reaction Grade Action Dose Modification upon Resumption
Any AR Intolerable Grade 2 Withhold until ≤ Grade 1/baseline. Consider resuming at next lower dose level [5].
Any AR Grade 3 Withhold until ≤ Grade 1/baseline. Resume at next lower dose level [5].
Any AR Grade 4 Permanently discontinue [5]. -
Interstitial Lung Disease (ILD)/Pneumonitis Any grade Permanently discontinue [5]. -
Hepatotoxicity (ALT/AST >3x ULN with bilirubin >1.5x ULN) - Permanently discontinue [5]. -
Creatine Kinase (CK) Elevation >5x ULN Withhold until recovery to <2.5x ULN. Resume at same dose [5].
CNS Effects (e.g., cognitive impairment, ataxia) Intolerable Grade 2 or Grade 3 Withhold until ≤ Grade 1/baseline. Resume at next lower dose level [5].
Recommended Dose Levels Starting Dose First Reduction Second Reduction
Once Daily 160 mg 120 mg 80 mg
Twice Daily 160 mg 120 mg 80 mg

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the primary metabolic pathway of this compound and a workflow for clinical interaction management.

G This compound Metabolic Pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Primary Route Metabolites Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion  Feces (Primary)

H Drug Interaction Management Workflow Start Start Assess Assess Concomitant Medication Start->Assess Inhibitor Is it a strong/moderate CYP3A4 inhibitor? Assess->Inhibitor Inducer Is it a strong CYP3A4 inducer? Inhibitor->Inducer No Action_Avoid AVOID if possible. If not, monitor for toxicity & consider dose hold. Inhibitor->Action_Avoid Yes Action_Monitor AVOID combination. Risk of reduced efficacy. Inducer->Action_Monitor Yes Action_None Proceed with standard monitoring. Inducer->Action_None No End End Action_Avoid->End Action_Monitor->End Action_None->End

Conclusion

This compound is a valuable therapeutic option for patients with advanced ROS1-positive NSCLC and NTRK fusion-positive solid tumors. Its complex interaction profile necessitates rigorous pre-treatment screening and continuous monitoring. Adherence to evidence-based management protocols, including dose modification schedules and avoidance of concomitant interacting agents, is essential to maximize therapeutic efficacy while minimizing the risk of severe adverse events.

References

Repotrectinib Clinical Application Note: Hepatic Impairment Dosing and Management

Author: Smolecule Technical Support Team. Date: February 2026

1. Baseline Hepatic Function Assessment

  • Purpose: Establish a baseline to monitor for drug-induced hepatotoxicity and determine eligibility for therapy.
  • Protocol: Obtain the following tests prior to initiating repotrectinib [1] [2]:
    • Serum ALT (Alanine Aminotransferase)
    • Serum AST (Aspartate Aminotransferase)
    • Total Bilirubin

2. Dosing Guidance Based on Hepatic Function The following table summarizes the dosing recommendations for this compound relative to hepatic function.

Hepatic Impairment Status Total Bilirubin and AST Levels Recommended this compound Dosing

| Mild (Child-Pugh A) | Total bilirubin ≤ ULN with AST > ULN, OR Total bilirubin >1.0 to 1.5x ULN (any AST) | No initial dose adjustment recommended [2]. | | Moderate (Child-Pugh B) | Total bilirubin >1.5 to 3.0x ULN (any AST) | Dosing recommendation has not been established [2]. | | Severe (Child-Pugh C) | Total bilirubin >3.0x ULN (any AST) | Dosing recommendation has not been established [2]. | | Normal Hepatic Function | Total bilirubin and AST within normal limits | Initiate standard dosing: 160 mg once daily for 14 days, then 160 mg twice daily [1]. |

3. Hepatotoxicity Monitoring Protocol During Treatment

  • Frequency: Monitor liver tests (ALT, AST, and bilirubin) every 2 weeks during the first month of therapy, monthly thereafter, and as clinically indicated [3] [1] [2].
  • Objective: Early detection of treatment-emergent elevations in liver enzymes, which occurred in 34-40% of patients in clinical trials, though severe (Grade ≥3) elevations were less common (1.9-3.1%) [3].

4. Management of Hepatotoxicity During Therapy The following workflow outlines the management of liver test abnormalities that emerge during this compound treatment, based on the Common Terminology Criteria for Adverse Events (CTCAE) grading.

Start On-Treatment Hepatotoxicity Grade3 Grade 3 Elevation (ALT/AST >5.0-20.0 x ULN) Start->Grade3 Grade4 Grade 4 Elevation (ALT/AST >20.0 x ULN) Start->Grade4 HyLaw Hy's Law Case: ALT/AST >3x ULN AND Bilirubin >2x ULN (without cholestasis) Start->HyLaw Action1 Withhold this compound Grade3->Action1 Action2 Withhold this compound Grade4->Action2 Action3 Permanently Discontinue HyLaw->Action3 CheckRes1 Check Resolution to ≤ Grade 1 or Baseline within 4 weeks? Action1->CheckRes1 CheckRes2 Check Resolution to ≤ Grade 1 or Baseline within 4 weeks? Action2->CheckRes2 ResumeSame Resume at SAME Dose CheckRes1->ResumeSame Yes, First Occurrence ResumeReduced Resume at REDUCED Dose CheckRes1->ResumeReduced Yes, Recurrent Disc Permanently Discontinue CheckRes1->Disc No CheckRes2->ResumeReduced Yes CheckRes2->Disc No

5. Mechanism of Injury and Pharmacokinetic Considerations

  • Metabolism: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [3] [4].
  • Autoinduction: this compound exhibits time-dependent autoinduction of its own metabolism, leading to increased clearance over time. This is a key consideration for long-term exposure and potential hepatotoxicity [4].
  • Drug-Drug Interactions: As a CYP3A inducer, this compound can alter the metabolism of other co-administered drugs. Concomitant use with strong CYP3A inhibitors or inducers should be avoided, as these interactions may influence hepatic load and toxicity risk [3] [1].

Experimental Protocol for Hepatotoxicity Investigation

For research and drug development professionals, the following in vitro protocol can be used to investigate the mechanisms of this compound-induced hepatotoxicity.

Title: In Vitro Assessment of this compound Cytotoxicity and Mechanistic Pathways in Hepatocyte Models. Objective: To evaluate the concentration-dependent cytotoxic effects of this compound and investigate the role of ROS1/TRK inhibition, oxidative stress, and mitochondrial dysfunction in human hepatocyte models.

  • Cell Culture:

    • Use cryopreserved primary human hepatocytes (PHHs) or relevant human hepatoma cell lines (e.g., HepaRG).
    • Culture cells in appropriate maintenance media and allow to differentiate and stabilize before compound exposure.
  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO, with a final concentration range (e.g., 0.1 µM to 100 µM).
    • Include a vehicle control (DMSO at equivalent volume) and a positive control for cytotoxicity (e.g., 100 µM Trovafloxacin).
    • Treat hepatocytes in triplicate for 24, 48, and 72 hours.
  • Endpoint Assays:

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture media.
    • Cell Viability: Perform ATP-based assays (e.g., CellTiter-Glo).
    • Biomarker Analysis:
      • Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe (e.g., H2DCFDA).
      • Mitochondrial Health: Assess mitochondrial membrane potential using a JC-1 assay.
      • Apoptosis: Measure caspase-3/7 activation.
  • Data Analysis:

    • Calculate the half-maximal cytotoxic concentration (TC₅₀).
    • Perform statistical analysis (e.g., one-way ANOVA) to compare treatment groups to the vehicle control.
    • The pathway below illustrates the key mechanistic investigations.

Repot This compound Exposure Mech1 Inhibition of ROS1/TRK Signaling Repot->Mech1 Mech2 Induction of Oxidative Stress Repot->Mech2 Mech3 Induction of Mitochondrial Dysfunction Repot->Mech3 Phen2 Loss of Cell Viability (ATP Depletion) Mech1->Phen2 Phen1 Hepatocyte Cytotoxicity (LDH Release) Mech2->Phen1 ROS Production Phen3 Activation of Apoptosis (Caspase 3/7) Mech2->Phen3 Mech3->Phen2 ΔΨm Collapse Mech3->Phen3

Key Gaps and Future Research

The most significant gap is the absence of established dosing guidelines for patients with moderate or severe hepatic impairment. A dedicated pharmacokinetic study in this population is needed to inform safe dosing. Furthermore, the exact molecular mechanism behind the serum enzyme elevations observed in a subset of patients remains unclear and warrants further investigation to differentiate between on-target (ROS1/TRK inhibition) and off-target effects [3].

References

managing repotrectinib CNS adverse reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What types of CNS adverse reactions are associated with repotrectinib? this compound can cause a broad spectrum of CNS effects. The most commonly reported include dizziness, ataxia (gait disturbance, balance disorder), and cognitive disorders (memory impairment, disturbance in attention, confusional state) [1] [2]. Mood disorders (e.g., anxiety) and sleep disorders (e.g., insomnia, hypersomnia) have also been observed [1].
  • How common are these reactions in clinical trials? In the TRIDENT-1 trial, which supported the FDA approval of this compound, the most common adverse reactions (≥20%) included several CNS effects [3] [4]. The table below summarizes their incidence within the safety population treated at the recommended Phase 2 dose.
  • Do these reactions occur in patients without CNS metastases? Yes. Clinical observations indicate that the incidences of CNS adverse reactions are similar in patients with and without pre-existing CNS metastases [1] [2].
  • What is the recommended management strategy? The standard protocol involves dose interruption and modification based on the severity of the reaction [1] [2]. For intolerable Grade 2 or Grade 3 events, therapy should be withheld until symptoms improve to Grade 1 or baseline. Treatment can then be resumed at the same or a reduced dose. Grade 4 CNS reactions warrant permanent discontinuation of this compound [1] [5] [2].

Clinical Incidence & Management Protocols

The following tables consolidate the quantitative data and official dosage modification guidelines from clinical trials and prescribing information.

Table 1: Incidence of Common CNS Adverse Reactions from TRIDENT-1 Trial (Safety Population, N=426) [4]

Adverse Reaction Incidence (%)
Dizziness 58%
Dysgeusia (taste distortion) 50%
Ataxia 20%
Cognitive Disorders 20%

Table 2: Recommended Dosage Modifications for CNS Adverse Reactions [1] [2]

Severity of CNS Reaction Recommended Dosage Modification
Intolerable Grade 2 Withhold dose until recovery to Grade ≤1 or baseline. Resume at the same or a reduced dose.
Grade 3 Withhold dose until recovery to Grade ≤1 or baseline. Resume at a reduced dose.
Grade 4 Permanently discontinue this compound.

Note: Grading is based on the Common Terminology Criteria for Adverse Events (CTCAE) [2].

Supporting Clinical Evidence & Data

The efficacy and safety profile of this compound, including the management of CNS effects, is primarily established on the TRIDENT-1 trial (NCT03093116) [3] [4].

  • Study Design: TRIDENT-1 is a global, registrational, first-in-human, Phase 1/2, open-label, single-arm study designed to evaluate the efficacy and safety of this compound [4].
  • Patient Population: The study enrolled patients with advanced solid tumors, including ROS1-positive NSCLC and NTRK fusion-positive solid tumors. The safety analysis population included all patients treated at the Phase 2 dose (160 mg once daily for 14 days, then 160 mg twice daily) regardless of tumor type [4].
  • Key Findings on Management: The clinical data show that CNS adverse reactions were generally manageable through dose interruptions, dose reductions, and supportive care [4]. This proactive management strategy contributed to a low discontinuation rate due to treatment-related adverse events (3% in the safety population) [4].

The following workflow summarizes the clinical management pathway derived from the trial protocols and prescribing information:

Start Patient on this compound Reports CNS Symptom Assess Assess Severity (Per CTCAE Guidelines) Start->Assess G2 Intolerable Grade 2 or Grade 3 Event? Assess->G2 G4 Grade 4 Event? G2->G4 No ActionWithhold Withhold this compound G2->ActionWithhold Yes ActionDC Permanently Discontinue G4->ActionDC Yes Monitor Continue Treatment with Monitoring G4->Monitor No ActionResume Resume at Reduced Dose Upon Recovery ActionWithhold->ActionResume Symptoms improve to ≤ Grade 1

Key Takeaways for Drug Development Professionals

  • Management is Feasible: CNS effects are a known class effect of TKIs. The data confirms that with a structured monitoring and dose-modification protocol, these events can be effectively managed in most patients, allowing for continued treatment [4].
  • Protocol Design is Critical: The successful management strategy hinges on a clear definition of severity grades and pre-specified action points. Integrating these detailed guidelines into clinical trial protocols is essential for maintaining patient safety and data integrity.
  • Consider the Benefit-Risk Profile: The significant and durable antitumor activity of this compound, particularly in TKI-pretreated patients and those with resistance mutations like ROS1 G2032R, provides a strong rationale for managing these reversible side effects [4].

References

Hepatotoxicity Monitoring & Dose Adjustment Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the recommended monitoring schedule and specific dose adjustments for hepatotoxicity during repotrectinib treatment.

Aspect Recommendation
Baseline Testing Liver function tests (ALT, AST, and total bilirubin) [1] [2].
Monitoring Frequency Every 2 weeks for the first month of therapy, then monthly thereafter and as clinically indicated [1] [2].

| Dose Adjustment for Hepatotoxicity | Grade 3: Withhold until resolution to Grade ≤1 or baseline. Resume at the same dose if resolved within 4 weeks; resume at a reduced dose for recurrent events [1] [2]. Grade 4: Withhold until resolution to Grade ≤1 or baseline. Resume at a reduced dose if resolved within 4 weeks; permanently discontinue if not resolved within 4 weeks or for recurrent Grade 4 events [1] [2]. ALT/AST >3x ULN with Bilirubin >1.5x ULN: Permanently discontinue (in the absence of cholestasis or hemolysis) [1] [2]. | | Recommended Dosage Reductions | From 160 mg once daily: First reduction: 120 mg once daily; Second reduction: 80 mg once daily [1] [2]. From 160 mg twice daily: First reduction: 120 mg twice daily; Second reduction: 80 mg twice daily [1] [2]. |

Clinical Management Protocol for Hepatotoxicity

The following diagram illustrates the clinical decision-making workflow for managing hepatotoxicity during this compound treatment:

Start Abnormal Liver Function Test Grade3 Grade 3 Hepatotoxicity Start->Grade3 Grade4 Grade 4 Hepatotoxicity Start->Grade4 Concurrent ALT/AST >3x ULN AND Total Bilirubin >1.5x ULN Start->Concurrent Withhold Withhold this compound Grade3->Withhold Grade4->Withhold PermDose Permanently Discontinue Concurrent->PermDose CheckRes Check for Resolution (to Grade ≤1 or baseline) Withhold->CheckRes Res4Wk Resolved within 4 weeks? CheckRes->Res4Wk Res4Wk_2 Resolved within 4 weeks? CheckRes->Res4Wk_2 For Grade 4 ResumeSame Resume at SAME Dose RecEvent Recurrent Event? ResumeSame->RecEvent ResumeReduced Resume at REDUCED Dose RecEvent_2 Recurrent Event? ResumeReduced->RecEvent_2 Res4Wk->ResumeSame Yes Res4Wk->PermDose No RecEvent->ResumeReduced Yes, Recurrent Grade 3 Continue Continue RecEvent->Continue No Res4Wk_2->ResumeReduced Yes Res4Wk_2->PermDose No RecEvent_2->PermDose Yes, Recurrent Grade 4

Hepatotoxicity Profile and Mechanisms

Understanding the clinical profile and underlying mechanisms of this compound-induced hepatotoxicity is crucial for risk management.

  • Incidence and Severity: In clinical trials, liver test abnormalities were frequent but typically mild and self-limiting. Alanine aminotransferase (ALT) elevations occurred in 34% of patients, and aspartate aminotransferase (AST) elevations in 40%. Elevations greater than 5 times the upper limit of normal (ULN) were less common, occurring in 3.1% (ALT) and 1.9% (AST) of patients [3]. The median time to onset was 15 days, with a wide range from 1 day to 1 year [3]. This compound has been associated with a lower rate of serious adverse events (29%) compared to some other ROS1 TKIs [4].

  • Proposed Mechanisms: The causes of serum enzyme elevations are possibly due to direct toxicity of ROS1 pathway inhibition. The drug is primarily metabolized in the liver by the CYP3A4 enzyme, making it susceptible to drug-drug interactions that may alter its metabolism and contribute to liver injury [3].

Proactive Risk Management Strategies

  • Pre-Treatment and Concomitant Medications: Before initiating this compound, discontinue strong and moderate CYP3A inhibitors for 3 to 5 elimination half-lives of the inhibitor [1] [2]. Avoid concomitant use of medications or substances (like grapefruit juice) that interact with CYP3A4 to minimize the risk of altered drug levels and subsequent toxicity [3] [5].

  • Patient Counseling: Advise patients to immediately report any symptoms suggestive of hepatotoxicity, such as fatigue, nausea, vomiting, abdominal pain, jaundice, dark urine, or light-colored stools [2].

References

Official Dosage Modification Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the management recommendations for CPK elevation based on the severity of the event, as provided in the official prescribing information [1].

Event Severity Recommended Management Action
CPK elevation greater than 5x ULN Withhold Augtyro until recovery to baseline or ≤2.5x ULN, then resume at the same dose [1].

| CPK elevation greater than 10x ULN OR Second occurrence of CPK >5x ULN | Withhold Augtyro until recovery to baseline or ≤2.5x ULN, then resume at a reduced dose [1]. |

Abbreviation: ULN, Upper Limit of Normal.

Clinical Context and Monitoring

  • Clinical Presentation: CPK elevation is often associated with myalgia (muscle pain) or muscular weakness [2] [3]. This is listed as one of the important warnings and precautions for repotrectinib [3].
  • Frequency and Monitoring: In the pivotal TRIDENT-1 trial, increased creatine kinase levels were a known adverse reaction [3]. For management, it is recommended to monitor CPK levels periodically as clinically indicated [1].

Recommended Dose Reduction Levels

If a dose reduction is required due to CPK elevation or other adverse reactions, the following steps are recommended [1]:

Dose First Reduction Second Reduction
160 mg Once Daily 120 mg Once Daily 80 mg Once Daily
160 mg Twice Daily 120 mg Twice Daily 80 mg Twice Daily

Clinical Management Workflow

The diagram below outlines the decision-making pathway for managing CPK elevation during this compound treatment, based on the official guidelines.

cpk_management This compound CPK Elevation Management start Routine CPK Monitoring event1 CPK >5x ULN start->event1 event2 CPK >10x ULN OR Second occurrence of CPK >5x ULN start->event2 action1 Withhold this compound event1->action1 event2->action1 action1a Monitor until recovery to: ≤ Baseline or ≤2.5x ULN action1->action1a resume1 Resume at SAME Dose action1a->resume1 resume2 Resume at REDUCED Dose action1a->resume2 After recovery

Key Considerations for Professionals

  • Mechanism: The specific mechanism by which this compound causes CPK elevation is not fully detailed in the clinical prescriber information. For research purposes, investigating off-target effects on muscle cell kinases or drug-induced mitochondrial toxicity in myocytes could be relevant areas of study.
  • Integrated Management: Myalgia with CPK elevation is one of several serious adverse reactions requiring monitoring. A comprehensive management plan should also include vigilance for central nervous system effects, interstitial lung disease/pneumonitis, and hepatotoxicity [4] [3].
  • Source of Data: These guidelines are derived from the official manufacturer's prescribing information and the primary clinical trial (TRIDENT-1) that supported the FDA approval of this compound [1] [5].

References

Hyperuricemia Clinical Profile with Repotrectinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key clinical data on hyperuricemia from the pooled safety population (N=426) in the TRIDENT-1 trial [1] [2]:

Parameter Incidence & Severity
Overall Incidence 5% (21/426 patients) reported as an adverse reaction [2]
Grade 3 or 4 0.7% of patients [2]
Urate-Lowering Medication Required in at least one patient without pre-existing gout [2]
Laboratory Findings 23% of patients showed increased urate levels in metabolic panels [3]

Monitoring & Management Protocol

The following flowchart outlines the recommended monitoring and management strategy for hyperuricemia during repotrectinib treatment.

This compound Hyperuricemia Management Protocol Start Patient on this compound Monitor Monitor Serum Uric Acid - Prior to treatment initiation - Periodically during treatment Start->Monitor Decision_Asymptomatic Asymptomatic Elevation? Monitor->Decision_Asymptomatic Decision_Asymptomatic->Monitor No / Normal Levels Action_Initiate Initiate Urate-Lowering Medication as Clinically Indicated Decision_Asymptomatic->Action_Initiate Yes Decision_Symptomatic Urate-Lowering Medication Required? Decision_Symptomatic->Monitor No / Controlled Action_Withhold Withhold this compound Decision_Symptomatic->Action_Withhold Yes / No Improvement Action_Initiate->Decision_Symptomatic Action_Resume Resume at Same or Reduced Dose upon Improvement Action_Withhold->Action_Resume Action_Discontinue Permanently Discontinue Action_Withhold->Action_Discontinue If severe

Experimental & Clinical Assessment Methodology

For researchers designing preclinical or clinical studies, here are the key methodologies for assessing hyperuricemia:

  • Clinical Laboratory Monitoring: Assess serum uric acid levels prior to treatment initiation and periodically throughout the treatment course [2]. In the TRIDENT-1 trial, metabolic panels were evaluated, with increased urate observed in 23% of patients [3].
  • Adverse Event Reporting: Hyperuricemia should be recorded as an adverse reaction. Grading should follow the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].
  • Clinical Intervention Tracking: Document the use of urate-lowering medications (e.g., allopurinol, febuxostat) as a key indicator for clinically significant hyperuricemia requiring intervention [2].

Pathophysiological Insights for Research

While the exact mechanism of this compound-induced hyperuricemia is not fully elucidated, research into uric acid's cellular effects may provide insights.

  • Potential Research Pathway: One in vitro study on uric acid-induced mesangial cell proliferation identified activation of the COX-2/mPGES-1/PGE2 inflammatory cascade as a key mediator [4]. This suggests that uric acid can directly trigger pro-inflammatory and proliferative signaling pathways in certain cell types.
  • Research Consideration: Although this specific pathway was studied in a different context (renal cells), it highlights that uric acid can act as a signaling molecule. For this compound, research could focus on whether the drug or the resulting hyperuricemia directly influences similar inflammatory or stress-response pathways in relevant tissues.

References

Efficacy Against Characterized Resistance Mutations

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Mutation Prior TKI Context Reported Clinical Outcome (Tumor Response) Evidence Type
ROS1 G2032R [1] [2] [3] 1 prior ROS1 TKI (often crizotinib) 59% Objective Response Rate (ORR) (10 of 17 patients) [1] [3] Clinical Trial Cohort (TRIDENT-1)
ROS1 D2033N [4] Post-crizotinib progression Marked tumor reduction; resolution of lymphangitic carcinomatosis [4] Published Case Report
ROS1 F2004V [5] Post-entrectinib and crizotinib Disease response with complete response at one site; short duration due to tumor heterogeneity [5] Published Case Report
NTRK3 G623R (solvent-front) & F617I (gatekeeper) [6] Post-larotrectinib and selitrectinib 60% tumor shrinkage at 4 months; marked clinical improvement [6] Published Case Report

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments used to establish repotrectinib's activity in preclinical models.

Protocol 1: Cell-Based Viability and Proliferation Assays

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against various mutations [7].

  • 1. Cell Seeding: Seed 2,500–3,000 ROS1 or NTRK fusion-positive cells (e.g., patient-derived cell lines like YU1078 for CD74-ROS1) into 96-well plates in growth media and incubate overnight at 37°C [7].
  • 2. Drug Treatment: Treat cells with serially diluted this compound, comparator TKIs (e.g., crizotinib, entrectinib, lorlatinib), and controls. Include concentrations covering a range from well below to above the expected IC50 [7].
  • 3. Incubation: Incubate the plates at 37°C for 72 hours to allow for drug response [7].
  • 4. Viability Measurement:
    • Perform Cell Titer-Glo assay per manufacturer's protocol to quantify ATP, a marker of metabolically active cells [7].
    • Measure luminescence to determine cell viability at each drug concentration.
  • 5. Data Analysis:
    • Plot dose-response curves using software like GraphPad Prism.
    • Calculate IC50 values using non-linear regression analysis of the curve [7].
  • 6. Colony Formation (Optional): For longer-term inhibition assessment, seed cells in 6-well plates and treat with drug-containing media, replaced every three days. After 14 days, fix plates (4% PFA) and stain with crystal violet to visualize and count colonies [7].

The following diagram illustrates the workflow for this cell-based assay:

G Start Seed cells in 96-well plate Incubate1 Overnight incubation Start->Incubate1 Treat Add serial dilutions of This compound/comparator drugs Incubate1->Treat Incubate2 72-hour incubation Treat->Incubate2 Measure Perform Cell Titer-Glo assay (Measure luminescence) Incubate2->Measure Analyze Plot dose-response curve Calculate IC50 values Measure->Analyze

Protocol 2: In Vivo Mouse Xenograft Models

This protocol evaluates the anti-tumor activity of this compound in live animal models, including those with intracranial tumors [7].

  • 1. Model Generation:
    • Subcutaneous: Implant 5 x 10^6 ROS1/NTRK fusion-positive cells (suspended in 100 µL) subcutaneously into the flanks of immunodeficient mice (e.g., nu/nu) [7].
    • Intracranial (CNS Metastasis): Anesthetize mice and immobilize in a stereotactic apparatus. Drill a small burr hole in the skull and implant 5 x 10^5 luciferase-tagged cancer cells in 5 µL PBS into the right frontal lobe [7].
  • 2. Group Randomization: Once tumor volumes reach 150–200 mm³, randomly divide animals into treatment groups (N=5 per group) [7].
  • 3. Dosing Regimen:
    • Administer this compound (e.g., 15 mg/kg, twice daily) via oral gavage.
    • Include control groups (vehicle) and comparator TKI groups (e.g., crizotinib 50 mg/kg once daily) [7].
  • 4. Tumor Monitoring:
    • Measure subcutaneous tumor volumes 2-3 times weekly with electronic calipers. Calculate volume as 0.5 × length × width² [7].
    • For intracranial models, monitor tumor growth via bioluminescence imaging if luciferase-tagged cells are used.
  • 5. Endpoint Analysis:
    • Calculate percentage change in tumor volume: (Vt - V0)/V0 × 100.
    • Calculate Tumor Growth Inhibition (TGI).
    • Euthanize mice at the experiment endpoint and process tumors for further analysis (e.g., immunoblotting) [7].

The workflow for establishing and using these in vivo models is as follows:

G Implant Implant tumor cells (Subcutaneous or Intracranial) Grow Monitor tumor growth Implant->Grow Randomize Randomize animals into treatment groups Grow->Randomize Dose Administer treatments (this compound, controls) Randomize->Dose Monitor Measure tumor volume or bioluminescence Dose->Monitor Analyze Calculate TGI and analyze tumor tissue Monitor->Analyze

Structural Insights and Resistance Testing Logic

This compound's ability to overcome resistance stems from its compact, macrocyclic structure, which allows it to bind tightly to the kinase ATP-binding pocket without steric clashes caused by common solvent-front mutations like G2032R [7] [8]. This compact design is more potent against solvent-front, gatekeeper, and compound mutations than earlier-generation TKIs or even other next-generation inhibitors like selitrectinib [6] [8].

The following diagram outlines the decision logic for testing this compound in a resistant tumor, based on the mechanisms discussed in the search results.

G Start Tumor progression on a prior ROS1/NTRK TKI Test Perform comprehensive genomic profiling Start->Test Decision Is an on-target resistance mutation (e.g., G2032R, F2004V) present? Test->Decision Mech1 On-target resistance mutation identified Decision->Mech1 Yes Mech2 No on-target mutation (Off-target resistance suspected) Decision->Mech2 No Option1 This compound is a potent therapeutic option Mech1->Option1 Option2 Investigate bypass pathways (e.g., MET amp, KRAS mut); This compound may be less effective Mech2->Option2

Frequently Asked Questions for Researchers

Q: What are the primary limitations of current data for guiding the clinical use of this compound? A: The primary evidence comes from single-arm trials and case reports, lacking head-to-head randomized comparisons with other next-generation TKIs [3]. Tumor heterogeneity is a major challenge, as resistance mechanisms can vary between lesions, leading to mixed responses and eventual relapse, as seen with the F2004V mutation [5].

Q: How should dose-limiting dizziness be managed in a preclinical model or clinical setting? A: Dizziness is related to the drug's TRK inhibition. In clinical practice, a ramp-up dosing strategy is used (e.g., 160 mg once daily for 14 days before increasing to twice daily) to improve tolerability [9]. For persistent dizziness, dose interruption, reduction, and supportive care (e.g., midodrine) have been successfully used [4].

Q: Does this compound have efficacy in NTRK-driven cancers resistant to other TKIs? A: Yes. Case reports show responses to this compound in tumors with NTRK3 solvent-front (G623R) and gatekeeper (F617I) mutations that progressed on both larotrectinib and selitrectinib, another next-generation TKI [6]. This is attributed to this compound's distinct macrocyclic structure and higher potency against these mutations [6] [8].

References

repotrectinib drug interaction CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Interaction Mechanism & Clinical Evidence

Repotrectinib is primarily metabolized by the enzyme CYP3A4 [1] [2]. When a CYP3A4 inhibitor is co-administered, it blocks this primary metabolic pathway, leading to a substantial increase in this compound concentrations in the bloodstream [3].

A dedicated drug interaction study found that co-administration with the strong CYP3A4 inhibitor itraconazole resulted in the following changes in this compound's pharmacokinetics [3]:

Pharmacokinetic Parameter Change with Itraconazole
AUC (Systemic Exposure) 5.9-fold increase
Cmax (Peak Concentration) 1.7-fold increase

This elevated exposure increases the risk and severity of adverse reactions, which include dizziness, fatigue, cognitive disorders, hepatotoxicity, myalgia, and hyperuricemia [3] [4].

Management Protocols for R&D

For research involving human subjects or clinical trial design, the following protocols are recommended to manage this interaction.

Pre-Administration Washout Protocol

Before initiating this compound in a subject, discontinue strong or moderate CYP3A4 inhibitors for 3 to 5 elimination half-lives of the inhibitor drug to ensure it is sufficiently cleared from the body [5]. This workflow outlines the necessary steps:

G Start Identify CYP3A4 Inhibitor Use A Discontinue Inhibitor Start->A B Calculate Inhibitor's 3-5 Elimination Half-Lives A->B C Wait for Washout Period B->C D Initiate this compound C->D

Prohibited Concomitant Substances

The following substances should be avoided during this compound treatment due to their CYP3A4 inhibition potential [3]:

  • Drugs: Strong/moderate inhibitors like itraconazole, ketoconazole, clarithromycin.
  • Food/Supplements: Grapefruit, grapefruit juice, and Seville oranges.

Monitoring and Toxicity Mitigation

Implement enhanced safety monitoring for subjects who cannot avoid concomitant CYP3A4 inhibition.

Safety Monitoring Plan
  • Liver Function Tests (LFTs): Monitor at baseline, every 2 weeks for the first month, and monthly thereafter [2] [6].
  • Creatine Phosphokinase (CPK): Monitor every 2 weeks for the first month to assess for myalgia or muscle damage [6].
  • Uric Acid Levels: Monitor before initiation and periodically during treatment [6].
Dosage Adjustment for Adverse Reactions

For suspected toxicity related to increased this compound exposure, follow these guidelines [5]:

Adverse Reaction Recommended Management
Grade 3 Hepatotoxicity (ALT/AST >5x ULN) Withhold until resolution to ≤ Grade 1. Resume at same dose if resolves within 4 weeks; otherwise, reduce dose.
Grade 4 Hepatotoxicity (ALT/AST >20x ULN) Withhold until resolution to ≤ Grade 1. Resume at a reduced dose. Permanently discontinue if not resolved in 4 weeks.
Other Intolerable Grade 2/3/4 Reactions Withhold until resolution to ≤ Grade 1. Resume at same or reduced dose, or permanently discontinue based on severity and recurrence.

Key Summary for Researchers

This compound's interaction with CYP3A4 inhibitors is a critical pharmacokinetic consideration. Management hinges on a mandatory washout period for inhibitors prior to dosing and strict avoidance during treatment. Vigilant safety monitoring is essential to mitigate the increased risk of toxicities from elevated drug exposure.

References

repotrectinib skeletal fracture risk management

Author: Smolecule Technical Support Team. Date: February 2026

Fracture Incidence and Characteristics

The following table summarizes the quantitative data on skeletal fractures from clinical trials of repotrectinib.

Aspect Details
Overall Incidence 2.3% of patients in the pooled safety population (N=426) [1] [2] [3].
Reported Sites Ribs, feet, spine, acetabulum, sternum, and ankles [2] [3].
Notable Risk Factors Some fractures occurred at sites of pre-existing bone metastases and in areas that had received prior radiation therapy [4] [2].

Proposed Mechanisms and Risk Management

While the exact biological mechanism is not fully elucidated, clinical observations provide critical insights for risk management.

Potential Mechanisms

The search results do not detail a specific molecular pathway for this compound-induced fractures. However, the consistent clinical observation that fractures occur at sites of metastasis and previous radiation points to two key factors [4] [2]:

  • Local Vulnerability: Weakened bone structure due to tumor invasion or radiation damage creates areas of inherent mechanical weakness.
  • Altered Stress Distribution: It is hypothesized that the drug may lead to subtle changes in bone remodeling or patient mobility, increasing the fracture risk at these already vulnerable sites. This remains an area for further research.

The following diagram illustrates this proposed multi-factorial pathway leading to a fracture event.

fracture_risk_pathway start This compound Treatment factor2 Potential Altered Bone Remodeling start->factor2 Hypothesized factor1 Local Bone Weakness (Sites of Metastasis/Radiation) convergence Combined Effect on Bone Integrity factor1->convergence factor2->convergence outcome Increased Fracture Risk at Vulnerable Sites convergence->outcome

Clinical Management and Monitoring Protocol

For professionals designing clinical trials or monitoring plans, the following steps are recommended based on the prescribing information and clinical guidelines [4] [5] [6]:

  • Patient Vigilance: Counsel patients to immediately report any signs or symptoms of a fracture, such as pain, changes in mobility, or deformity [4] [6].
  • Prompt Evaluation: Perform a prompt and thorough clinical evaluation of any patient presenting with these symptoms to confirm or rule out a fracture [5] [6].
  • Dosage Modification: The management of fractures follows the protocol for "Other Clinically Relevant Adverse Reactions" [5]:
    • For Grade 3 or 4 fractures, or intolerable Grade 2 pain/limitation: Withhold this compound until the adverse reaction resolves to Grade ≤1 or baseline.
    • Resumption: If the reaction resolves within 4 weeks, this compound may be resumed at the same or a reduced dose.
    • Discontinuation: Permanently discontinue this compound if the reaction does not resolve within 4 weeks, or in the case of recurrent Grade 4 fractures [5].

Key Takeaways for Professionals

  • Incidence is Low but Significant: Fractures are an uncommon but serious adverse event, occurring in about 1 in 50 patients.
  • Pattern is Localized: Risk is heightened in bones already compromised by cancer or radiation, rather than being a generalized osteoporosis-like effect.
  • Management is Symptom-Driven: There is no recommendation for routine bone density monitoring. The protocol is reactive, based on patient-reported symptoms and confirmed fracture diagnosis.

References

repotrectinib neurotoxicity symptomatic treatment

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity of Neurotoxicity

The following table summarizes the spectrum of nervous system adverse reactions observed in the pooled safety population (N=426) from the TRIDENT-1 trial [1] [2]:

Adverse Reaction All Grades (%) Grade 3 or 4 (%)
Any CNS Adverse Reaction 77 4.5 [2]
Dizziness 65 2.8
Dysgeusia (taste disturbance) 54 0
Peripheral Neuropathy 49 1.4
Ataxia 28 0.5
Cognitive Impairment 25 0.9
Headache 19 0
  • Dizziness was the most frequent event, with most cases being low-grade [1]. The term includes dizziness, vertigo, and postural dizziness [1].
  • Cognitive disorders include memory impairment (15%), disturbance in attention (12%), and confusional state (2%) [1] [2].
  • The incidences of these CNS adverse reactions were similar in patients with and without CNS metastases at baseline [2].

Monitoring and Management Strategies for Researchers

For clinical trial design and patient management protocols, consider the following approaches based on the observed safety profile.

Clinical Monitoring and Assessment

  • Use Standardized Tools: Implement standardized grading scales like NCI CTCAE for consistent assessment. For cognitive effects, more detailed tools such as the EORTC QLQ-C30, which includes cognitive and social functioning scales, can provide valuable patient-reported data [3].
  • Monitor for Onset: CNS events can occur early. The approved dosing regimen (160 mg once daily for 14 days, then 160 mg twice daily) is designed as a ramp-up to help manage time-dependent auto-induction of metabolism and potentially mitigate early-onset neurological effects [4].

Dose Modification Guidelines Dose interruptions or reductions are effective management strategies. In the TRIDENT-1 trial, 38% of patients required a dose reduction, and 50% required a dose interruption, with dizziness being a commonly cited reason [5] [4]. The following workflow outlines a general management logic:

G Start Neurotoxicity Detected Assess Assess Severity (Grade 1-4) Start->Assess G1 Grade 1 Assess->G1 G2 Grade 2 Assess->G2 G3 Grade 3 Assess->G3 G4 Grade 4 Assess->G4 Continue Continue Repotrectinib at Current Dose G1->Continue Consider Monitor Monitor Patient G1->Monitor Interrupt Interrupt Dose Until Resolution to Grade ≤1 G2->Interrupt If persistent or intolerable G3->Interrupt PermanentDC Permanently Discontinue G4->PermanentDC Reduce Resume at Reduced Dose Interrupt->Reduce Interrupt->Reduce

Supportive Care Considerations

  • Patient Communication: Inform clinical trial participants about potential neurological side effects and advise them to avoid driving or operating heavy machinery until they know how this compound affects them [6] [7].
  • Drug-Drug Interactions: Be aware that this compound is metabolized by CYP3A4 and is itself a CYP3A4 inducer. Concomitant use of strong CYP3A inhibitors or inducers should be avoided, as they may alter this compound levels and potentially exacerbate toxicities [8].

References

Frequently Asked Questions: Repotrectinib Dosing

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the standard dosing schedule for repotrectinib? The recommended dosage for adult patients is 160 mg taken orally once daily for the first 14 days, followed by an increase to 160 mg taken twice daily from day 15 onward. This schedule is designed to manage time-dependent autoinduction and mitigate early-onset adverse reactions. Treatment continues until disease progression or unacceptable toxicity [1] [2] [3].

  • When should dose reduction be considered? Dose reduction is a key management strategy for specific adverse reactions. It should be implemented when adverse reactions are intolerable, reach a certain grade, or do not resolve with initial interventions like dose interruption. The table below details the dose reduction schedule.

  • Can this compound be taken with food? Yes. Pharmacokinetic studies and exposure-response analyses have shown that food status has minimal impact on the drug's efficacy and safety. Therefore, this compound can be administered with or without food [4] [5] [3].

Dose Reduction Schedule & Management

The following table outlines the step-wise dose reduction protocol for managing adverse reactions. Two dose reductions are permitted below the starting dose [1] [3].

Dose Level Recommended Dosage
Starting Dose 160 mg once daily (for first 14 days)
First Ongoing Dose 160 mg twice daily (from day 15)
First Reduction 120 mg once daily or 120 mg twice daily
Second Reduction 80 mg once daily or 80 mg twice daily

Management of Specific Adverse Reactions

The following guide details recommended actions for specific adverse events (graded per CTCAE criteria) [1] [3].

Adverse Reaction Recommended Management & Dose Modification

| Central Nervous System (CNS) Effects (e.g., dizziness, ataxia, cognitive disorders) | • Intolerable Grade 2: Withhold until ≤Grade 1/baseline, then resume at same or reduced dose. • Grade 3: Withhold until ≤Grade 1/baseline, then resume at a reduced dose. • Grade 4: Permanently discontinue. | | Hepatotoxicity | • Grade 3: Withhold until ≤Grade 1/baseline. Resume at same dose if resolved within 4 weeks; resume at reduced dose for recurrent events. • Grade 4: Withhold until ≤Grade 1/baseline. Resume at reduced dose if resolved within 4 weeks. • ALT/AST >3x ULN with bilirubin >1.5x ULN: Permanently discontinue. | | Interstitial Lung Disease (ILD)/Pneumonitis | • Any Grade: Withhold if suspected. Permanently discontinue if confirmed. | | Creatine Phosphokinase (CPK) Elevation | • CPK >5x ULN: Withhold until baseline or ≤2.5x ULN, then resume at same dose. • CPK >10x ULN (or 2nd occurrence of >5x ULN): Withhold until baseline or ≤2.5x ULN, then resume at a reduced dose. | | Hyperuricemia | • Grade 3 or 4: Withhold until improvement, then resume at same or reduced dose. |

Recommended Clinical Monitoring

Consistent laboratory monitoring is essential for patient safety and proactive management of potential adverse events [1] [3].

Parameter Baseline During Treatment

| Liver Function Tests (LFTs) (ALT, AST, Bilirubin) | Yes | Every 2 weeks for the first month, then monthly and as clinically indicated. | | Serum Creatine Phosphokinase (CPK) | Yes | Every 2 weeks for the first month, then periodically as clinically indicated. | | Uric Acid | Yes | Periodic monitoring during treatment. | | Pulmonary Symptoms | Assess history | Monitor for new or worsening symptoms indicative of ILD/pneumonitis. |

Dose Modification Workflow

The diagram below summarizes the decision-making process for managing this compound treatment in response to adverse events.

repotrectinib_dosing cluster_management Manage Based on AE Type & Severity Start Ongoing this compound Treatment AE Adverse Event (AE) Occurs Start->AE Assess Assess AE Type and Grade AE->Assess Withhold Withhold Dose Assess->Withhold For many AEs PermanentlyDC Permanently Discontinue Assess->PermanentlyDC e.g., Grade 4 CNS or confirmed ILD ResolveCheck Does AE resolve to ≤Grade 1 or baseline within 4 weeks? Withhold->ResolveCheck Resume Resume Treatment ResolveCheck->Resume Yes ResolveCheck->PermanentlyDC No Option1 Resume at Reduced Dose Resume->Option1 If applicable Option2 Resume at Same Dose Resume->Option2 If applicable G2Intolerable Intolerable Grade 2 G3Event Grade 3 Event G4Event Grade 4 Event SpecificAE Specific AE (e.g., confirmed ILD)

References

repotrectinib treatment interruption guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data & interruption Management

The data below summarizes key safety findings from the TRIDENT-1 trial, which form the basis for recommended treatment modifications.

Table 1: Treatment Interruption and Modification Data from TRIDENT-1 Safety Population (N=426) [1] [2]

Safety Parameter Incidence Notes
Any Adverse Reaction leading to Dose Interruption 50% --
Any Adverse Reaction leading to Dose Reduction 38% --
Any Adverse Reaction leading to Permanent Discontinuation 7% No single adverse reaction accounted for ≥1% of discontinuations [2].
Most Common Adverse Reactions (≥20%) Dizziness (65%), Dysgeusia (54%), Peripheral Neuropathy (49%), Constipation (38%), Dyspnea (30%), Fatigue (30%), Ataxia (28%), Cognitive Impairment (25%) Most were Grade 1 or 2 [1].

Table 2: Management Guidelines for Key Adverse Events [1] [2] [3]

Adverse Event Recommended Management & Dose Modification
General Guidance If an adverse reaction occurs, consider dose interruption until improvement/resolution, then resume at the same or reduced dose. For life-threatening recurrence, permanently discontinue [2].

| Central Nervous System (CNS) Effects (e.g., Dizziness, Ataxia) | Dizziness: Occurred in 65% of patients; 9% required interruption, 11% required dose reduction. Median time to onset: 7 days [2]. A 14-day lead-in at 160 mg QD helps patients acclimate before increasing to BID dosing [3]. | | Hepatotoxicity | Monitor liver tests (ALT/AST) before initiation, every 2 weeks during the first month, and monthly thereafter. For Grade 3 or 4 elevation, interrupt until recovery to ≤Grade 1, then resume at a reduced dose or permanently discontinue [4] [2]. | | Interstitial Lung Disease (ILD)/Pneumonitis | Permanently discontinue if any grade of ILD/pneumonitis is suspected [2]. | | Other Events (e.g., Myalgia with CPK elevation, Hyperuricemia) | For Grade 3 or 4 events, interrupt until recovery to ≤Grade 1, then resume at a reduced dose [2]. |

Clinical Workflow for Adverse Event Management

The following diagram illustrates the decision-making protocol for managing adverse events during repotrectinib treatment, based on the guidelines above.

f This compound Adverse Event Management Start Adverse Event (AE) Occurs Assess Assess AE Severity (CTCAE Grading) Start->Assess G12 Grade 1 or 2 Assess->G12 G3 Grade 3 Assess->G3 G4 Grade 4 or Life-Threatening Assess->G4 ILD Suspected ILD/ Pneumonitis (Any Grade) Assess->ILD ManageG12 Continue monitoring and provide supportive care G12->ManageG12 Interrupt Interrupt this compound Dose G3->Interrupt G4->Interrupt DontResume Permanently Discontinue ILD->DontResume G3Resolve AE resolves to ≤ Grade 1 Interrupt->G3Resolve Interrupt->DontResume ReduceResume Resume at a Reduced Dose G3Resolve->ReduceResume G4Resolve AE resolves to ≤ Grade 1

Key Considerations for Protocol Design

For researchers designing clinical trials or monitoring programs, these practical insights from clinical experience are crucial.

  • Avoid Complete Interruption When Possible: Clinical experience suggests that instead of complete treatment interruption for managing toxicities, dose reduction is preferred. A case report highlighted that a brief discontinuation led to severe "withdrawal pain," hypothesized to be related to sudden disinhibition of nerve growth factor (NGF). The recommendation is to reduce the dose and continue treatment rather than stop entirely [3].
  • Adherence to Dosing Schedule: The standard dosing regimen is 160 mg once daily for 14 days, followed by 160 mg twice daily. The initial 14-day lead-in at a lower frequency helps mitigate CNS effects like dizziness [1] [3].
  • Drug Interaction Risks: this compound is a CYP3A substrate. Concomitant use with strong CYP3A inhibitors or inducers should be avoided, as it can significantly alter this compound concentrations and increase toxicity risk. A detailed medication reconciliation is essential [4] [3].

References

repotrectinib vs lorlatinib ALK mutation binding

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity Comparison

ALK Mutation Lorlatinib Binding Repotrectinib Binding Comparative Outcome
F1174C Lower binding energy Higher binding energy This compound > Lorlatinib [1]
F1174L Lower binding energy Higher binding energy This compound > Lorlatinib [1]
F1174V Similar to TPX-0131 Greater binding energy This compound > Lorlatinib [1]
G1202R Developed to target G1202R [1] Potent against lorlatinib-resistant compound mutations (e.g., G1202R + F1174C/L) [1] This compound shows potential against complex resistance

Structural Mechanisms and Resistance Profiles

The differing binding affinities stem from the distinct chemical structures and design principles of these inhibitors.

  • Lorlatinib: A third-generation ALK TKI, explicitly designed to penetrate the CNS and overcome prior resistance mutations, including the challenging G1202R solvent-front mutation [1].
  • This compound: A fourth-generation, compact macrocyclic inhibitor. Its smaller size and structure allow it to fit more compactly within the ATP-binding site, enabling it to maintain effective binding even in the presence of multiple mutations that would displace bulkier inhibitors [1]. It was developed to counter compound mutations (e.g., G1202R + F1174C/L), a common resistance mechanism to lorlatinib [1].

The following diagram illustrates the conceptual relationship between different generations of ALK inhibitors and the resistance mutations they target.

G cluster_1 ALK Inhibitor Generations cluster_2 Example Resistance Mutations 1st Gen: Crizotinib 1st Gen: Crizotinib Gatekeeper (e.g., L1196M) Gatekeeper (e.g., L1196M) 1st Gen: Crizotinib->Gatekeeper (e.g., L1196M)  Resistance 2nd Gen: Alectinib, Ceritinib 2nd Gen: Alectinib, Ceritinib Solvent-Front (e.g., G1202R) Solvent-Front (e.g., G1202R) 2nd Gen: Alectinib, Ceritinib->Solvent-Front (e.g., G1202R)  Resistance 3rd Gen: Lorlatinib 3rd Gen: Lorlatinib 3rd Gen: Lorlatinib->Solvent-Front (e.g., G1202R)  Targets Compound (e.g., G1202R+F1174L) Compound (e.g., G1202R+F1174L) 3rd Gen: Lorlatinib->Compound (e.g., G1202R+F1174L)  Resistance 4th Gen: this compound 4th Gen: this compound 4th Gen: this compound->Compound (e.g., G1202R+F1174L)  Designed to Overcome

Key Experimental Data and Methods

The comparative binding data primarily comes from sophisticated computational structural biology techniques [1].

  • Molecular Docking: Used to predict the preferred orientation and conformation of a ligand (lorlatinib, this compound) when bound to its target protein (mutant ALK), providing an initial binding energy score [1].
  • Molecular Dynamics (MD) Simulation: Simulates the physical movements of atoms and molecules over time, showing how the protein-ligand complex behaves in a near-physiological environment and verifying the stability of the binding pose predicted by docking [1] [2].
  • MMPBSA Calculations: A method to calculate binding free energies from MD simulation trajectories, providing a quantitative measure (in kcal/mol) of binding affinity [1].

Research Implications

  • Informed Sequencing Strategies: The data supports the rationale for sequencing this compound after disease progression on lorlatinib, particularly when resistance is driven by compound mutations involving F1174 and G1202R [1].
  • Guiding Drug Design: The success of this compound's compact macrocyclic structure highlights a viable path for designing next-generation TKIs to overcome on-target resistance [1].
  • Expanding Therapeutic Scope: While much data focuses on NSCLC, ALK mutations like F1174L are also critically important in other cancers, such as high-risk neuroblastoma, suggesting broader applicability for these findings [3].

References

repotrectinib objective response rate TRIDENT-1

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes from TRIDENT-1 Trial

Patient Population Confirmed ORR (95% CI) Median DOR (95% CI) Median PFS (95% CI) Intracranial ORR (in patients with measurable brain metastases)

| ROS1 TKI-Naïve [1] [2] | 79% (n=71/71; 68-88%) | 34.1 months (25.6 - NE) | 35.7 months (27.4 - NE) | 89% (n=8/9; 95% CI, 52-100%) [1] [2] | | 1 Prior ROS1 TKI, No Chemo [1] [2] | 38% (n=21/56; 25-52%) | 14.8 months (7.6 - NE) | 9.0 months (6.8 - 19.6) | 38% (n=5/13; 95% CI, 14-68%) [1] | | With ROS1 G2032R Mutation (across 3 TKI-pretreated cohorts) [1] [2] | 59% (n=10/17; 33-82%) | - | - | - |

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; NE: Not Estimable.

Experimental Design of TRIDENT-1 Trial

The data above comes from the registrational TRIDENT-1 trial (NCT03093116), a global, open-label, single-arm Phase 1/2 study [3].

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of repotrectinib in patients with advanced solid tumors, including ROS1 fusion-positive NSCLC [1].
  • Study Population: Adults with locally advanced or metastatic ROS1+ NSCLC. The trial included separate cohorts for TKI-naïve patients and those pretreated with one or two prior ROS1 TKIs. Patients with asymptomatic brain metastases were eligible [1] [3].
  • Dosing Regimen: The recommended Phase 2 dose (RP2D) established was 160 mg orally once daily for 14 days, followed by 160 mg twice daily until disease progression or unacceptable toxicity [1] [3].
  • Primary Efficacy Endpoint: Confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [1] [3].
  • Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), Intracranial ORR (icORR), and safety [1] [3].

Mechanism of Action and Preclinical Insights

This compound is a next-generation TKI designed to target ROS1, TRK, and ALK fusion proteins. Its compact, rigid macrocyclic structure allows it to bind more effectively to the kinase ATP-binding pocket than earlier, bulkier inhibitors like crizotinib. This unique design is key to its ability to overcome common resistance mutations [4].

  • Target: Potently inhibits ROS1, TRKA/B/C, and ALK tyrosine kinases [5] [4].
  • Activity Against Resistance Mutations: Preclinical studies in patient-derived cell (PDC) and xenograft (PDX) models showed this compound potently inhibits both treatment-naïve ROS1 fusions and the recalcitrant ROS1 G2032R solvent-front mutation (SFM), which is a common resistance mechanism to crizotinib and entrectinib [4] [6].
  • Blood-Brain Barrier (BBB) Penetration: this compound demonstrated efficient BBB penetration in a mouse brain-metastasis model, which correlates with its high intracranial response rates observed in the clinic [4].

The following diagram illustrates the key mechanisms and evidence supporting this compound's efficacy.

architecture cluster_mechanism cluster_resistance cluster_cns This compound This compound Mechanism Mechanism of Action This compound->Mechanism Resistance Overcomes Resistance This compound->Resistance CNS CNS Activity This compound->CNS Ma1 Compact macrocyclic structure Rb1 Potent activity against ROS1 G2032R mutation Cb1 Efficient blood-brain barrier penetration Ma2 Potent inhibitor of ROS1, TRK, and ALK Ma3 Binds ATP pocket with high affinity Rb2 Clinical ORR of 59% in G2032R-mutant NSCLC Rb3 Case report: activity against D2033N mutation Cb2 Preclinical model: anti-tumor activity in CNS Cb3 Clinical icORR of 89% in TKI-naïve patients

Safety and Tolerability Profile

At the recommended dose, the safety profile of this compound is considered manageable and consistent across reports [1] [2].

  • Most Common Treatment-Related Adverse Events (TRAEs): The most frequent TRAEs were predominantly Grade 1-2 and included dizziness (58%), dysgeusia (50%), and paresthesia (30%). These are considered on-target effects related to TRK inhibition [1] [7].
  • Management: Dizziness was manageable and rarely led to treatment discontinuation [8]. Dose interruptions or modifications, along with supportive medications, can effectively manage these events [6].
  • Hepatotoxicity: Liver test abnormalities (elevated ALT/AST) were frequent but mostly mild-to-moderate and transient. The product label recommends monitoring liver tests before starting therapy, every 2 weeks during the first month, and monthly thereafter [5].

Conclusion for Drug Development Professionals

This compound represents a significant advancement in the treatment landscape for ROS1+ NSCLC. Its high ORR and unprecedented durability of response in TKI-naïve patients, combined with robust efficacy against challenging resistance mutations and CNS metastases, support its potential as a new standard of care. Its manageable safety profile allows for long-term administration with appropriate monitoring and supportive care.

References

repotrectinib duration of response NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Duration of Response Data

The primary evidence for repotrectinib comes from the pivotal TRIDENT-1 trial [1]. The table below summarizes key efficacy outcomes:

Patient Population Objective Response Rate (ORR) Median Duration of Response (mDOR) Median Progression-Free Survival (mPFS)
TKI-naïve (n=71) 79% (56/71) [1] 34.1 months [2] 35.7 months [1]
Prior ROS1 TKI (n=56) 38% (21/56) [1] 14.8 months [2] 9.0 months [1]
With Brain Metastases (TKI-naïve) 89% (8/9) intracranial ORR [1] Data not specified Data not specified

Comparative Efficacy: Indirect Treatment Comparisons

As head-to-head trials are not available, Matching-Adjusted Indirect Comparisons (MAIC) have been used to contextualize this compound's performance, particularly for PFS. Note that these are not direct clinical trial results.

Comparison Outcome Adjusted Hazard Ratio (HR) 95% Confidence Interval
This compound vs. Crizotinib Progression-Free Survival HR 0.44 [3] [4] [5] 0.29–0.67 [3] [4] [5]
This compound vs. Entrectinib Progression-Free Survival HR 0.57 [3] [4] 0.36–0.91 [3] [4]

These analyses suggest a statistically significant PFS benefit for this compound over earlier-generation TKIs, though differences in ORR and DOR were not statistically significant [3] [4].

TRIDENT-1 Trial Protocol and Key Methods

Understanding the source of the efficacy data is critical for accurate interpretation.

  • Trial Design: TRIDENT-1 (NCT03093116) is an ongoing, global, single-arm, open-label, multicohort Phase 1/2 trial [2].
  • Study Population: The trial enrolled adults with locally advanced or metastatic ROS1-positive NSCLC. Cohorts were defined by prior treatment: TKI-naïve or prior ROS1 TKI exposure [1].
  • Intervention: Patients received this compound at a dose of 160 mg orally once daily for 14 days, then 160 mg twice daily until disease progression or unacceptable toxicity [2].
  • Primary Endpoints: The major efficacy outcome measures were Objective Response Rate (ORR) and Duration of Response (DOR), both assessed by a Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria [2]. This independent review mitigates potential investigator bias.

MAIC Methodology for Cross-Trial Comparisons

The comparative data against crizotinib and entrectinib were generated using unanchored Matching-Adjusted Indirect Comparisons (MAIC) [3] [4]. This methodology is used in the absence of randomized head-to-head trials.

G Start Identify Evidence Base SLR Systematic Literature Review (SLR) to identify trials Start->SLR IPD Individual Patient Data (IPD) from TRIDENT-1 trial SLR->IPD ALD Aggregate Level Data (ALD) from comparator trials SLR->ALD Adjust Weight TRIDENT-1 IPD to match ALD baseline characteristics IPD->Adjust ALD->Adjust Model Fit weighted Cox/logistic regression models Adjust->Model Output Output: Adjusted HRs and ORs for PFS, DOR, and ORR Model->Output

Figure 1: Workflow for Matching-Adjusted Indirect Comparison (MAIC). HR: Hazard Ratio; OR: Odds Ratio; PFS: Progression-Free Survival; DOR: Duration of Response; ORR: Objective Response Rate.

  • Adjustment Factors: The MAICs were adjusted for imbalances in prognositic or predictive baseline characteristics, which were pre-specified through a literature review. Key factors included age, sex, ECOG performance status, smoking history, and the presence of baseline CNS/brain metastases [3] [4].
  • Analysis: After weighting, weighted Cox proportional hazards models were fitted to estimate hazard ratios for time-to-event outcomes like PFS and DOR. Weighted logistic regression models were used for binary outcomes like ORR [4].

Conclusion

  • Substantial DOR and PFS in TKI-naïve patients from the TRIDENT-1 trial [1] [2].
  • Promising activity in challenging subgroups, including patients with brain metastases and resistance mutations [1].
  • Favorable comparative profile versus crizotinib and entrectinib in indirect analyses, though these findings require confirmation in randomized studies [3] [4] [5].

References

Efficacy Comparison: Repotrectinib vs. Other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Comparison Adjusted Progression-Free Survival (PFS) Hazard Ratio (HR) [95% CI] Adjusted Objective Response Rate (ORR) Odds Ratio (OR) [95% CI]
Repotrectinib vs. Crizotinib HR = 0.44 [0.29, 0.67] [1] OR = 1.68 [0.83, 3.40] [1]
This compound vs. Entrectinib HR = 0.57 [0.36, 0.91] [1] OR = 1.62 [0.79, 3.33] [1]

Interpretation of the Data:

  • PFS Advantage: The analysis demonstrated a statistically significant progression-free survival benefit for this compound over both crizotinib and entrectinib. A hazard ratio (HR) of less than 1.0 favors this compound, indicating a 56% and 43% reduction in the risk of disease progression or death compared to crizotinib and entrectinib, respectively [1].
  • Response Rates: While the odds ratios (OR) for objective response rate numerically favored this compound, these differences were not statistically significant, as the 95% confidence intervals cross 1.0 [1].
  • Supporting Clinical Data: These indirect findings are supported by the primary results from the TRIDENT-1 trial, which reported a confirmed objective response rate of 79% and a median PFS of 35.7 months in TKI-naïve patients treated with this compound [2].

Experimental Protocol: Unanchored MAIC

The indirect treatment comparison was conducted using a rigorous statistical methodology. The following diagram outlines the core workflow of an unanchored MAIC.

Start Start: Identify Evidence Base IPD Individual Patient Data (IPD) from TRIDENT-1 (this compound) Start->IPD ALD Aggregate Level Data (ALD) from published trials (Crizotinib, Entrectinib) Start->ALD MAIC MAIC Analysis IPD->MAIC ALD->MAIC Weights Calculate MAIC Weights MAIC->Weights Adjust Re-weight IPD to match ALD baseline characteristics Weights->Adjust Compare Compare Adjusted Outcomes (PFS, ORR, DoR) Adjust->Compare End Report Adjusted Effect Estimates Compare->End

Methodology Details:

  • Evidence Base: The analysis used Individual Patient Data (IPD) from the this compound cohort (EXP-1, N=71) of the TRIDENT-1 trial. Aggregate Level Data (ALD) were pooled from five trials for crizotinib (N=273) and from the ALKA-372-001/STARTRK-1/-2 trials for entrectinib (N=168) [1].
  • Adjustment Factors: The MAIC was adjusted for key prognostic and predictive baseline characteristics identified a priori through a literature review. These included [1]:
    • Age
    • Sex
    • Race
    • ECOG Performance Status (e.g., 0 vs. 1+)
    • Smoking Status
    • Presence of Baseline CNS/Brain Metastases (a key effect modifier)
    • Number of Prior Lines of Therapy
  • Statistical Analysis: After calculating weights to balance the patient populations, weighted Cox proportional hazards models were fitted to estimate Hazard Ratios (HRs) for time-to-event outcomes like PFS. Weighted logistic regression models were used to estimate Odds Ratios (ORs) for binary outcomes like ORR [1].

Mechanism of Action & Resistance Profile

This compound's design is key to understanding its efficacy in comparison to earlier-generation TKIs.

  • Next-Generation TKI: this compound is a next-generation ROS1 TKI with a compact, three-dimensional macrocyclic structure. This allows it to bind more effectively within the ATP-binding pocket of the kinase, even in the presence of certain resistance mutations [3] [4].
  • Targeting Resistance: A critical advantage is its activity against the ROS1 G2032R mutation, a common solvent-front mutation that is a major resistance mechanism to earlier TKIs like crizotinib. In the TRIDENT-1 trial, 59% (10 of 17) of patients with this mutation responded to this compound [2].

Safety Profile Overview

While generally manageable, this compound has a distinct safety profile. The most common treatment-related adverse events are largely low-grade and include [2] [5]:

  • Dizziness (58%)
  • Dysgeusia (alteration in taste, 50%)
  • Peripheral neuropathy (30%)
  • Constipation
  • Elevated liver enzymes (AST 40%, ALT 34%; grade 3-4 elevations occurred in 1.9-3.1% of patients)

The product labeling recommends monitoring liver tests before starting treatment, every two weeks during the first month, and monthly thereafter [5].

References

Intracranial Efficacy of Repotrectinib in TRIDENT-1

Author: Smolecule Technical Support Team. Date: February 2026

Patient Population Intracranial Objective Response Rate (icORR) Intracranial Duration of Response (icDOR)
TKI-naïve (with measurable baseline CNS metastases) 89% (8/9 patients) [1] Prolonged; specific median not reached in cited data [1]
TKI-pretreated (with measurable baseline CNS metastases) 38% (5/13 patients) [1] Data supported by systemic median DOR of 14.8 months [1] [2]

Systemic Efficacy and Survival Outcomes from TRIDENT-1

Patient Population Confirmed Objective Response Rate (cORR) Median Duration of Response (mDOR) Median Progression-Free Survival (mPFS)
ROS1 TKI-naïve (n=71) 79% (68-88% CI) [1] [2] [3] 34.1 months [1] 35.7 months [1]
One prior ROS1 TKI, chemotherapy-naïve (n=56) 38% (25-52% CI) [1] [2] [3] 14.8 months [1] [2] 9.0 months [1] [3]

Comparative Efficacy: Indirect Analysis

A 2025 population-adjusted indirect comparison study provides context against other approved ROS1 TKIs. In treatment-naïve patients, repotrectinib showed a statistically significant progression-free survival advantage over both crizotinib and entrectinib [4]:

  • Versus crizotinib: Hazard Ratio (HR) = 0.44 (95% CI: 0.29, 0.67)
  • Versus entrectinib: Hazard Ratio (HR) = 0.57 (95% CI: 0.36, 0.91)

While differences in Objective Response Rate (ORR) and Duration of Response (DoR) were not statistically significant, they numerically favored this compound [4].

TRIDENT-1 Trial Experimental Protocol

Understanding the data requires knowledge of the trial methodology that generated it.

1. Study Design

  • Full Name: TRIDENT-1 (NCT03093116) [1] [3].
  • Type: Global, registrational, first-in-human, Phase 1/2, open-label, single-arm trial [1] [2] [3].
  • Objective: To evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with advanced solid tumors harboring ROS1 fusions [1].

2. Key Patient Cohorts & Endpoints The trial enrolled distinct cohorts based on treatment history. The primary efficacy populations were [1] [2] [3]:

  • Cohort A: ROS1 TKI-naïve patients with locally advanced or metastatic NSCLC.
  • Cohort B: Patients who received one prior ROS1 TKI and were chemotherapy-naïve.
  • Primary Endpoint: Confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 [1] [3].
  • Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and Intracranial ORR in patients with measurable brain metastases at baseline (assessed by BICR using modified RECIST v1.1) [1] [3] [5].

3. Assessment Workflow The diagram below illustrates the key stages of patient progression through the trial and key assessment milestones.

cluster_assess Assessment Details Start Patient Screening & Enrollment Cohort Assignment to Cohort: - TKI-Naïve (A) - TKI-Pretreated (B) Start->Cohort Dosing This compound Dosing: 160 mg QD (14 days) → 160 mg BID Cohort->Dosing Assessment Tumor Assessment Dosing->Assessment BICR Blinded Independent Central Review (BICR) Assessment->BICR Systemic Systemic Tumor Imaging Assessment->Systemic CNS Brain/CNS Imaging (All patients, all assessments) Assessment->CNS Endpoints Endpoint Evaluation BICR->Endpoints RECIST RECIST v1.1 / mod. RECIST v1.1 Systemic->RECIST CNS->RECIST

Mechanism and Clinical Significance

This compound's high intracranial efficacy is attributed to its compact macrocyclic structure, designed to overcome two major challenges in ROS1+ NSCLC [3]:

  • Targeting Resistance: Its small size helps circumvent steric hindrance from on-target resistance mutations (e.g., ROS1 G2032R), potently inhibiting both wild-type and mutant ROS1 [6] [3].
  • Enhanced CNS Penetration: The structure is optimized for improved blood-brain barrier penetration, addressing the clinical need for effective control of brain metastases [6] [3].

Clinical evidence confirms this compound's activity against resistant disease. In patients with the ROS1 G2032R mutation who were previously treated with a TKI, the confirmed ORR was 59% [3]. Case reports also document its efficacy in challenging clinical scenarios, including activity against the D2033N mutation and in patients with meningeal carcinomatosis [7] [8].

References

repotrectinib safety profile vs other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile Comparison

The table below summarizes the key safety and efficacy metrics for ROS1 TKIs based on a recent systematic review and meta-analysis, as well as data from the TRIDENT-1 clinical trial [1] [2] [3].

TKIs Incidence of Systemic SAEs (Grade 3-5) Most Common Specific Adverse Events (All Grades) Objective Response Rate (ORR) in TKI-Naïve Patients Median Progression-Free Survival (PFS) in TKI-Naïve Patients
Repotrectinib 29% (95% CI, 24%–33%) [1] Dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, cognitive disorders, muscular weakness [3] [4] 79% (95% CI, 68%, 88%) [3] [4] 35.7 months [5] [6]
Crizotinib 43% (95% CI, 36%–49%) [1] Visual effects, gastrointestinal adverse events [1] ~70-80% (from historical trials) [5] ~16 months (from historical trials) [5]
Entrectinib 32% (95% CI, 28%–36%) [1] Cognitive impairment, weight gain, fatigue [1] ~70-80% (from historical trials) [5] ~16 months (from historical trials) [5]
Lorlatinib 39% (95% CI, 25%–55%) [1] Edema, hypercholesterolemia, central nervous system effects (e.g., headache, mood changes) [1] Information missing Information missing
Unecritinib 47% (95% CI, 38%–56%) [1] Hepatotoxicity [1] Information missing Information missing
Taletrectinib Information missing Hepatotoxicity [1] Information missing Information missing

Detailed Safety Profiles and Management

  • This compound's Unique Neurological Toxicity Profile: The safety of this compound is closely tied to its potent inhibition of the TRK pathway, which is crucial for nervous system development and function [5]. This mechanism leads to a characteristic cluster of neurological AEs. Key toxicities include dizziness, dysgeusia (taste distortion), peripheral neuropathy, and ataxia (lack of coordination) [3] [4]. A notable and unique AE is withdrawal pain, where sudden discontinuation can lead to full-body pain due to rewiring of pain pathways [5].

    • Clinical Management: These AEs are managed through step-up dosing (160 mg once daily for 14 days, then 160 mg twice daily) to improve initial tolerability, proactive dose modifications, and supportive care. Weight monitoring is also recommended due to potential appetite increase from TRK inhibition [5] [4].
  • Other ROS1 TKI Class Toxicities:

    • Crizotinib: Associated with a high incidence of visual disturbances (e.g., blurred vision, photopsia) and gastrointestinal toxicities [1].
    • Entrectinib: Frequently causes fatigue and has been associated with cognitive impairment and weight gain [1].
    • Lorlatinib: Commonly leads to hypercholesterolemia and edema [1].
    • Hepatotoxicity: Notably associated with taletrectinib and unecritinib, requiring regular liver function monitoring [1].

Experimental Protocols for Cited Data

The comparative data primarily comes from two types of studies: a proportional meta-analysis and a phase 1/2 single-arm trial.

  • Proportional Meta-Analysis Methodology [1] [2]:

    • Objective: To holistically synthesize the toxicity spectrum of ROS1 TKIs from multiple studies.
    • Data Sources: Systematic search of PubMed, Embase, Cochrane Library, and ClinicalTrials.gov for studies published between 2013 and 2025.
    • Study Selection: Included phase II/III randomized controlled trials or single-arm trials involving approved ROS1 TKIs in advanced NSCLC, with safety data reported per CTCAE criteria.
    • Analysis: A proportional meta-analysis was performed using a random-effects model to pool incidence rates of systemic and specific adverse events. Heterogeneity was assessed using the I² statistic.
  • TRIDENT-1 Trial (NCT03093116) Design [3] [4]:

    • Objective: To evaluate the efficacy and safety of this compound in patients with locally advanced or metastatic ROS1-positive NSCLC.
    • Trial Design: Global, multicenter, single-arm, open-label, multi-cohort study.
    • Dosing: Patients received this compound at the recommended phase 2 dose (160 mg once daily for 14 days, then 160 mg twice daily).
    • Endpoints: Primary efficacy endpoint was confirmed Objective Response Rate (ORR) by Blinded Independent Central Review (BICR) using RECIST v1.1. Safety endpoints included the incidence and severity of adverse events.

Mechanism of Action and Toxicity Link

The diagram below illustrates how this compound's mechanism leads to its unique toxicity profile.

G This compound This compound TRK_Inhibition Potent Inhibition of TRK A, B, C This compound->TRK_Inhibition Nervous_System Impact on Nervous System Development & Maintenance TRK_Inhibition->Nervous_System AE_Cluster Characteristic Adverse Event Cluster Nervous_System->AE_Cluster Dizziness Dizziness AE_Cluster->Dizziness Dysgeusia Dysgeusia (Taste Distortion) AE_Cluster->Dysgeusia Neuropathy Peripheral Neuropathy AE_Cluster->Neuropathy Withdrawal_Pain Withdrawal Pain AE_Cluster->Withdrawal_Pain

References

Updated Efficacy Data for Repotrectinib from TRIDENT-1 Trial

Author: Smolecule Technical Support Team. Date: February 2026

Cohort Median OS (Months) OS Rates by Timepoint Median PFS (Months) Confirmed ORR Median DoR (Months) Intracranial ORR (icORR)

| TKI-Naive (Primary Efficacy, N=71) | Not Reached (Median follow-up 44.6 mo) [1] | 12-mo: 91% 24-mo: 75% 36-mo: 69% 48-mo: 56% [1] | 31.1 [1] | 79% [1] | 36.8 [1] | 89% (n=8/9) [1] [2] | | TKI-Naive (Expanded Efficacy, N=121) | 74.6 [1] [2] | Information not specified in search results | 30.2 [1] [2] | Information not specified in search results | 33.6 [1] [2] | Information not specified in search results | | TKI-Pretreated (Primary Efficacy, N=56) | 25.1 [1] | 12-mo: 68% 24-mo: 51% 36-mo: 36% 48-mo: 36% [1] | 8.6 [1] | 41% [1] | 17.8 [1] | 38% (n=5/13) [1] [2] | | TKI-Pretreated (Expanded Efficacy, N=107) | 20.5 [1] [2] | Information not specified in search results | 9.2 [1] [2] | Information not specified in search results | 14.9 [1] [2] | Information not specified in search results |

ORR: Objective Response Rate; PFS: Progression-Free Survival; DoR: Duration of Response; OS: Overall Survival. Primary Efficacy Population: Patients who initiated repotrectinib before Oct 15, 2021. Expanded Efficacy Population: Includes additional patients who initiated treatment before Mar 29, 2023 [1] [2].

Experimental Protocol of the TRIDENT-1 Trial

The data in the table above comes from the TRIDENT-1 trial (NCT03093116), an ongoing global, single-arm, phase 1/2 study. Here are the key methodological details [1] [3]:

  • Objective: To evaluate the efficacy and safety of this compound in adults with advanced solid tumors harboring ROS1 or NTRK gene fusions.
  • Patient Population: The trial included patients with locally advanced or metastatic ROS1-positive NSCLC. The cohorts were divided into TKI-naive and TKI-pretreated (had prior exposure to at least one ROS1 TKI) patients. Those with asymptomatic central nervous system (CNS) metastases were allowed to enroll.
  • Intervention: The recommended phase 2 dose (RP2D) established for this compound is 160 mg taken orally once daily for 14 days, followed by 160 mg twice daily thereafter [1] [3].
  • Primary Endpoint: The primary endpoint for the phase 2 part of the study was confirmed Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR) using RECIST 1.1 criteria [1] [3].
  • Key Secondary Endpoints: These included Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), intracranial activity (icORR), and safety [1] [3].
  • Data Cut-off: The long-term data presented above is based on a data cutoff of September 3, 2024 [1].

How this compound Works: Mechanism of Action

This compound is a next-generation tyrosine kinase inhibitor (TKI) designed to target cancers driven by ROS1 (and NTRK) gene fusions [4].

  • Target: It potently inhibits the abnormal proteins produced by ROS1 gene fusions, which act like a "stuck accelerator" promoting uncontrolled cancer cell growth and division [4].
  • Design Advantage: this compound was specifically engineered to have a compact molecular structure. This allows it to bind more effectively to the ROS1 kinase, even in the presence of certain resistance mutations (such as G2032R and D2033N) that often emerge after treatment with earlier-generation TKIs like crizotinib and entrectinib [3] [5]. Its design also facilitates better penetration into the central nervous system (CNS), helping to treat brain metastases [4].

This mechanism is illustrated in the following pathway diagram:

G ROS1_Fusion ROS1 Gene Fusion Signal_Activation Constitutive Signal Activation ROS1_Fusion->Signal_Activation Cancer_Growth Uncontrolled Cancer Cell Growth & Division Signal_Activation->Cancer_Growth TKI_Therapy This compound TKI Therapy Cancer_Growth->TKI_Therapy Therapy Target Signal_Inhibition Signal Inhibition TKI_Therapy->Signal_Inhibition Binds ROS1 Kinase Tumor_Reduction Tumor Reduction Signal_Inhibition->Tumor_Reduction

Comparative Efficacy and Clinical Context

While head-to-head clinical trials are not available, an indirect statistical comparison (population-adjusted indirect treatment comparison) was conducted using data from respective clinical trials.

  • Versus Crizotinib and Entrectinib: This analysis found that in TKI-naive patients, this compound was associated with a statistically significant improvement in Progression-Free Survival (PFS) compared to both crizotinib and entrectinib [6].
  • Numerical Advantages: this compound also showed numerically higher Objective Response Rates (ORR) compared to both earlier agents and a numerically longer Duration of Response (DoR) compared to entrectinib, though these differences were not statistically significant in the analysis [6].

Key Takeaways for Researchers

  • Unprecedented Survival in TKI-Naive: The median OS of 74.6 months in the expanded TKI-naive population is a notable benchmark in ROS1-positive NSCLC [1] [2].
  • Activity Against Resistance: this compound maintains clinical activity in difficult-to-treat settings, including patients with the common ROS1 G2032R resistance mutation (ORR 59%) and those with baseline brain metastases [1] [3].
  • Manageable Safety Profile: The safety profile remains consistent with prior reports. The most common treatment-related adverse events are dizziness, dysgeusia (taste distortion), and paresthesia. These are often manageable, leading to low discontinuation rates [1] [2] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

355.14445300 Da

Monoisotopic Mass

355.14445300 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08O3FQ4UNP

Drug Indication

Repotrectinib is indicated for the treatment of adult patients with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC). It is also indicated in patients ≥12 years of age and older with neurotrophic tyrosine receptor kinase (NTRK) gene fusion-positive solid tumors which are locally advanced, metastatic, or where surgical resection is likely to result in severe morbidity, and who have experienced disease progression following treatment or have no satisfactory alternative.
Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic neoplasms)

Livertox Summary

Repotrectinib is a small molecule inhibitor of the proto-oncogene tyrosine-protein kinase ROS1 and of tropomyosin receptor tyrosine kinases (TRK-A, -B and -C) and is used to treat adults with non-small cell lung cancer. Repotrectinib is associated with a moderate rate of mild transient elevations in serum aminotransferase levels during therapy but has not been linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

Mechanism of Action

Repotrectinib is an inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and of the tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC.

Absorption Distribution and Excretion

The geometric mean (CV%) of repotrectinib steady state peak concentration (Cmax,ss) is 713 (32.5%) ng/mL and the area under the time concentration curve (AUC0-24h,ss) is 7210 (40.1%) ng•h/mL following the approved recommended twice daily dosage in patients with cancer. Repotrectinib Cmax and AUC0-inf increases approximately dose-proportional (but less than linear with estimated slopes of 0.78 and 0.70, respectively) over the single dose range of 40 mg to 240 mg (0.25 to 1.5 times the approved recommended dosage). Steady-state PK was time-dependent with an autoinduction of CYP3A4. Steady-state is achieved within 14 days of daily administration of 160 mg. The geometric mean (CV%) absolute bioavailability of repotrectinib is 45.7% (19.6%). Peak repotrectinib concentration occurred at approximately 2 to 3 hours post a single oral dose of 40 mg to 240 mg (0.25 to 1.5 times the approved recommended dosage) under fasted conditions. No clinically significant differences in repotrectinib pharmacokinetics were observed in patients with cancer following administration of a high-fat meal (approximately 800-1000 calories, 50% fat).
Following a single oral 160 mg dose of radiolabeled repotrectinib, 4.84% (0.56% as unchanged) was recovered in urine and 88.8% (50.6% unchanged) in feces.
The geometric mean (CV%) apparent volume of distribution (Vz/F) was 432 L (55.9%) in patients with cancer following a single 160 mg oral dose of repotrectinib.
The geometric mean (CV%) apparent oral clearance (CL/F) was 15.9 L/h (45.5%) in patients with cancer following a single 160 mg oral dose of repotrectinib.

Metabolism Metabolites

Repotrectinib is primarily metabolized by CYP3A4 followed by secondary glucuronidation.

Wikipedia

Repotrectinib

Biological Half Life

The repotrectinib mean terminal half-life is approximately 50.6 h for patients with cancer following a single dose. The steady-state repotrectinib terminal half-life is approximately 35.4 h for patients with cancer.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Karachaliou N, Chaib I, Cardona AF, Berenguer J, Bracht JWP, Yang J, Cai X,

Explore Compound Types